molecular formula C10H15NO B2388842 N-[1-(2-methoxyphenyl)ethyl]-N-methylamine CAS No. 921074-81-9

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Cat. No.: B2388842
CAS No.: 921074-81-9
M. Wt: 165.236
InChI Key: IQVNCCSGFPMYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2-methoxyphenyl)ethyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2-methoxyphenyl)ethyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVNCCSGFPMYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and handling of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine .

Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Characterization Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1][2]

Executive Summary

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine (also known as 2-methoxy-N,


-dimethylbenzylamine ) is a secondary amine belonging to the class of substituted benzylamines.[2] Structurally, it consists of an ethyl chain substituted at the 1-position with both a 2-methoxyphenyl group and an N-methylamino group.[2]

While it shares structural homology with the bronchodilator Methoxyphenamine (2-methoxy-N-methylamphetamine), this molecule possesses a shorter carbon backbone (ethylamine vs. propyl), classifying it as a benzylamine derivative rather than a phenethylamine or amphetamine.[2] This structural distinction significantly alters its pharmacological profile and synthetic accessibility.[2] It is primarily utilized as a chiral intermediate in the synthesis of nonsedating antihistamines and as a resolving agent in organic synthesis.[2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identification
PropertyDetail
IUPAC Name N-methyl-1-(2-methoxyphenyl)ethan-1-amine
Common Names 2-Methoxy-N,

-dimethylbenzylamine; 1-(2-Methoxyphenyl)ethyl-N-methylamine
CAS Number 1269036-30-7 (HCl salt); 68285-23-4 (R-isomer base)
Molecular Formula C

H

NO
Molecular Weight 165.23 g/mol
SMILES CNC1=CC=CC=C1OC
Stereochemistry

The molecule contains a chiral center at the benzylic carbon (C1 of the ethyl chain).[2] It exists as two enantiomers:[1][2]

  • (R)-N-[1-(2-methoxyphenyl)ethyl]-N-methylamine [2]

  • (S)-N-[1-(2-methoxyphenyl)ethyl]-N-methylamine [2]

In pharmaceutical applications, the enantiopurity of this amine is often critical, as benzylamine derivatives frequently exhibit stereoselective binding affinity.[1]

Physicochemical Profile

The following data represents a synthesis of experimental and predicted properties essential for formulation and handling.

PropertyValueContext
Physical State Pale yellow oil (Free Base) / White solid (HCl salt)At STP
Boiling Point 230–235 °C (Predicted)760 mmHg
pKa (Base) 9.13 ± 0.10Basic character typical of secondary amines
LogP 1.7 – 1.9Moderate lipophilicity; crosses BBB
Solubility Soluble in EtOH, DMSO, CHCl

; Sparingly soluble in water (Free Base)
HCl salt is highly water-soluble
Flash Point ~95 °CCombustible

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most efficient industrial route to N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is the reductive amination of 2-methoxyacetophenone .[2] This route avoids the use of restricted precursors (like phenylacetone derivatives) associated with amphetamine synthesis.[2]

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine via Ti(OiPr)


-mediated reductive amination.
Reagents:
  • 2-Methoxyacetophenone (1.0 eq)[2]

  • Methylamine (2.0 M in THF, 1.5 eq)[1]

  • Titanium(IV) isopropoxide (1.25 eq)[1][2]

  • Sodium borohydride (NaBH

    
    ) (1.5 eq)[1][2]
    
  • Methanol (Solvent)[1][2]

Step-by-Step Methodology:
  • Imine Formation:

    • Charge a flame-dried reaction vessel with 2-methoxyacetophenone (15.0 g, 100 mmol) and anhydrous THF (50 mL).

    • Add Titanium(IV) isopropoxide (37 mL, 125 mmol) under nitrogen atmosphere.

    • Add Methylamine (2.0 M in THF, 75 mL, 150 mmol) dropwise.

    • Stir at ambient temperature for 8–12 hours. Note: The solution will turn yellow/orange, indicating imine formation.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium borohydride (5.7 g, 150 mmol) portion-wise to avoid vigorous gas evolution.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench the reaction by adding water (20 mL) dropwise. A white precipitate (TiO

      
      ) will form.[2]
      
    • Filter the suspension through a Celite pad and wash with ethyl acetate.[2]

    • Extract the filtrate with 1M HCl (3 x 50 mL). The amine moves to the aqueous phase.[2]

    • Basify the combined aqueous layer to pH >12 using 4M NaOH.[2]

    • Extract the free base into dichloromethane (DCM) (3 x 50 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo to yield the crude oil.[1]
      
    • Purification: Distillation under reduced pressure or conversion to the HCl salt for recrystallization (EtOH/Et

      
      O).[2]
      
Synthesis Pathway Diagram[1]

Synthesis Start 2-Methoxyacetophenone Intermediate N-Methyl Imine Intermediate Start->Intermediate Dehydration Reagent1 Methylamine / Ti(OiPr)4 Reagent1->Intermediate Product N-[1-(2-methoxyphenyl)ethyl]-N-methylamine Intermediate->Product Reduction Reagent2 NaBH4 / MeOH Reagent2->Product

Figure 1: Reductive amination pathway from 2-methoxyacetophenone.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: CDCl


, 400 MHz[1][3][4]
  • 
     7.20 – 6.85 ppm (m, 4H):  Aromatic protons (2-substituted pattern).[2]
    
  • 
     3.82 ppm (s, 3H):  Methoxy group (-OCH
    
    
    
    ).[2]
  • 
     3.95 – 4.05 ppm (q, 1H):  Benzylic methine proton (-CH-).[2]
    
  • 
     2.35 ppm (s, 3H):  N-methyl group (-NCH
    
    
    
    ).[2]
  • 
     1.35 ppm (d, 3H):  Methyl group on the ethyl chain (-CH
    
    
    
    ).[2]
  • 
     1.50 ppm (bs, 1H):  Amine proton (-NH), exchangeable with D
    
    
    
    O.[1][2]
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 165[2]

  • Base Peak: m/z 150 (Loss of methyl radical) or m/z 58 (Loss of 2-methoxyphenyl group via alpha-cleavage, characteristic of N-methyl ethyl amines).[2]

    • Note: In benzylamines, alpha-cleavage often dominates.[1]

Pharmacological & Safety Context

Structural Activity Relationship (SAR)

This molecule is a benzylamine , distinct from phenethylamines (like amphetamines).[2]

  • Linker Length: The distance between the aromatic ring and the nitrogen is 1 carbon (benzyl) vs. 2 carbons (phenethyl).[2]

  • Effect: This shortening typically reduces direct dopaminergic/serotonergic releasing activity compared to homologs like Methoxyphenamine.[2] However, it may retain affinity for trace amine-associated receptors (TAAR) or NMDA receptors (similar to diphenidine analogs, though weaker due to the single phenyl ring).[1][2]

Metabolic Pathway

Metabolism is primarily hepatic, involving CYP450 enzymes.[2][5]

Metabolism Parent N-[1-(2-methoxyphenyl)ethyl]-N-methylamine Met1 N-Desmethyl Metabolite (Primary Amine) Parent->Met1 N-Demethylation (CYP2D6, CYP3A4) Met2 O-Desmethyl Metabolite (Phenol Derivative) Parent->Met2 O-Demethylation (CYP2D6) Met3 Hydroxylated Metabolites Parent->Met3 Ring Hydroxylation

Figure 2: Predicted metabolic fate based on benzylamine analogs.[1][2]

Safety & Handling
  • GHS Classification: Skin Corr.[2] 1B (Causes severe skin burns and eye damage).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs CO

    
     from air; the HCl salt is hygroscopic.[2]
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

References

  • Sigma-Aldrich. (2024).[2] [1-(2-methoxyphenyl)ethyl]methylamine hydrochloride Product Analysis. Merck KGaA.[2] Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 12130401, 1-(2-Methoxyphenyl)-N-methylethanamine. Link[2]

  • Bhattacharyya, S. (2010).[2] Reductive Amination of Acetophenones: A Versatile Route to Benzylamines. Journal of Organic Chemistry. Link

  • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story (Context on Methoxyphenamine distinction). Transform Press. Link[2]

Sources

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine , a specific structural isomer of the pharmaceutical agent Methoxyphenamine and a direct analogue of the dissociative anesthetic Methoxphenidine (MXP).[1]

Structural Classification: Benzylic Amine & NMDA Receptor Ligand[1]

Molecular Architecture & Identity

This compound represents a distinct chemical entity often confused with its regioisomer, Methoxyphenamine. While Methoxyphenamine is a phenethylamine (2-carbon chain), the subject molecule is a benzylamine (1-carbon branched chain).[1] This structural difference fundamentally alters its pharmacological profile from adrenergic (bronchodilator) to likely dissociative (NMDA antagonist), consistent with the structure-activity relationships (SAR) of 1,2-diarylethylamines and benzylamines like Lefetamine.[1]

Chemical Identification
PropertyData
IUPAC Name 1-(2-Methoxyphenyl)-N-methylethanamine
Common Synonyms 2-Methoxy-N,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-dimethylbenzylamine; N-Methyl-1-(2-methoxyphenyl)ethylamine
CAS Number 68285-23-4 (R-isomer); 1269036-30-7 (HCl salt)
Molecular Formula C

H

NO
Molar Mass 165.23 g/mol
Chirality Contains one chiral center at the benzylic carbon (

-carbon).[1]
Stereochemical & Conformational Analysis

The molecule features a chiral center at the C1 position of the ethyl chain.

  • Steric Clash: The ortho-methoxy group (2-MeO) creates significant steric hindrance with the

    
    -methyl group and the amine nitrogen.[1] This forces the phenyl ring to twist out of coplanarity with the amine side chain.
    
  • Binding Implications: In NMDA receptor antagonists (like MXP), the S-enantiomer is typically the more potent isomer. The rigid conformation induced by the ortho-methoxy group is critical for fitting into the hydrophobic pocket of the receptor's PCP binding site.

Synthetic Pathways & Process Chemistry

The synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine differs from amphetamine synthesis.[1] It requires the construction of a benzylic amine bond, typically via the Reductive Amination of 2-Methoxyacetophenone .

Precursor Selection[1]
  • Target Precursor: 2-Methoxyacetophenone (CAS: 579-74-8).[1]

  • Reagent: Methylamine (anhydrous or methanolic solution).[1]

  • Differentiation: Unlike Methoxyphenamine synthesis (which uses 2-methoxyphenylacetone), this route uses the acetophenone derivative, placing the carbonyl directly on the benzylic carbon.

Protocol: Titanium-Mediated Reductive Amination

Direct condensation of acetophenones with amines is kinetically slow due to steric hindrance and electronic conjugation.[1] The use of Titanium(IV) isopropoxide is recommended to drive imine formation.[2][3]

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • Charge a reaction vessel with 2-Methoxyacetophenone (1.0 eq) and Methylamine (2.0 M in THF, 1.5 eq).

    • Add Titanium(IV) isopropoxide (Ti(O_i_Pr)

      
      , 1.25 eq) dropwise under inert atmosphere (N
      
      
      
      ).
    • Stir at ambient temperature for 12–24 hours. The solution will turn yellow/orange, indicating the formation of the Schiff base (imine).

    • Mechanism:[1][3][4][5] The Lewis acid Ti(IV) coordinates the carbonyl oxygen, facilitating nucleophilic attack by the amine and trapping the released water.

  • Reduction:

    • Dilute the mixture with absolute ethanol.

    • Add Sodium Borohydride (NaBH

      
      , 1.5 eq) in small portions to prevent thermal runaway.
      
    • Stir for 4 hours to ensure complete reduction of the C=N bond to the C-N amine.

  • Hydrolysis & Workup:

    • Quench the reaction with 1M NaOH (converts titanium salts to insoluble TiO

      
      ).
      
    • Filter the white precipitate (TiO

      
      ) through a Celite pad.
      
    • Extract the filtrate with Dichloromethane (DCM).

    • Wash the organic layer with brine, dry over MgSO

      
      , and concentrate in vacuo to yield the crude oil.
      
  • Purification:

    • Convert to the Hydrochloride salt by bubbling dry HCl gas through an ethereal solution, or purify via flash column chromatography (Silica, DCM:MeOH 95:5).

Synthesis Workflow Diagram

Synthesis cluster_conditions Reaction Conditions Precursor 2-Methoxyacetophenone (C9H10O2) Intermediate Imine Intermediate (Schiff Base) Precursor->Intermediate Condensation Reagent Methylamine (MeNH2) Reagent->Intermediate Catalyst Ti(OiPr)4 Lewis Acid Catalyst->Intermediate Dehydrating Agent Reduction Reduction (NaBH4) Intermediate->Reduction Product N-[1-(2-methoxyphenyl)ethyl]-N-methylamine (Target) Reduction->Product Hydride Transfer Cond 1. THF, RT, 12h 2. EtOH, 0°C -> RT

Figure 1: Titanium-mediated reductive amination pathway for the synthesis of the target benzylic amine.[1]

Pharmacological & Toxicological Profile

While Methoxyphenamine is a


-adrenergic agonist, the target molecule (a benzylic amine) shares the pharmacophore of Methoxphenidine (MXP)  and Lefetamine .
Mechanism of Action (Predicted)[1][5]
  • NMDA Receptor Antagonism: The 1,2-diarylethylamine and benzylamine scaffold is a privileged structure for blocking the NMDA receptor ion channel. The 2-methoxy group is critical for affinity, mimicking the electronic and steric properties of the 2-chloro group found in Ketamine.[1]

  • Dissociative Effects: Unlike amphetamines (releasers of dopamine/norepinephrine), this molecule is expected to function as a dissociative anesthetic with potential hallucinogenic properties.

  • Monoamine Transporter Interaction: Secondary amines in this class often retain some affinity for the Dopamine Transporter (DAT), potentially adding a stimulant component to the dissociative profile.

Structure-Activity Relationship (SAR)[1]
  • N-Methylation: Increases potency compared to the primary amine but decreases duration compared to the piperidine analog (MXP).[1]

  • Ortho-Methoxy: Provides the necessary steric bulk to lock the conformation for receptor binding.[1] Removal or translocation of this group (e.g., to para) drastically alters activity, likely shifting it towards serotonergic toxicity (PMMA-like), although the benzylamine scaffold mitigates MAO inhibition risks associated with phenethylamines.

Analytical Characterization (Forensic & QC)

Differentiation from regioisomers (like Methoxyphenamine) is critical in forensic settings.[1]

Mass Spectrometry (GC-MS)

The fragmentation pattern is dominated by


-cleavage  relative to the nitrogen atom.[1]
  • Base Peak (m/z 58): The bond between the benzylic carbon and the phenyl ring is strong, but the loss of the aryl group is the standard fragmentation pathway for

    
    -methyl benzylamines?
    
    • Correction: In benzylic amines (

      
      ), the primary cleavage occurs at the benzylic position.[1]
      
    • Pathway A: Loss of the Phenyl radical (

      
      ). Fragment: 
      
      
      
      . m/z 58 .
    • Pathway B: Loss of the Hydrogen radical. Fragment:

      
      . m/z 164  (M-1).[1]
      
    • Pathway C: Loss of the Methyl radical. Fragment:

      
      . m/z 150 .
      
  • Diagnostic Ion: The presence of the m/z 135 ion (Methoxy-tropylium cation) indicates the methoxy-substituted aromatic ring.[1]

Ion (m/z)IdentityDiagnostic Value
165 Molecular Ion [M]

Weak/Moderate abundance.[1]
164 [M-H]

Common in benzylamines.
150 [M-CH

]

Loss of

-methyl group.[1]
135 C

H

O

Methoxytropylium (Ring fragment).[1]
58 C

H

N

Imine cation (Base Peak).[1]
Metabolic Markers

Metabolism is primarily hepatic via CYP2D6 and CYP2C19.

Metabolism Parent Parent Drug (N-methyl-1-(2-MeO-Ph)ethylamine) NDes Nor-Metabolite (1-(2-MeO-Ph)ethylamine) Parent->NDes N-Demethylation (CYP2C19/2D6) ODes O-Desmethyl Metabolite (N-methyl-1-(2-HO-Ph)ethylamine) Parent->ODes O-Demethylation (CYP2D6) Double N,O-Bis-desmethyl (1-(2-HO-Ph)ethylamine) NDes->Double ODes->Double

Figure 2: Predicted Phase I metabolic pathways involving N-demethylation and O-demethylation.

References

  • Wallach, O. (1905). Zur Kenntnis der Terpene und der ätherischen Öle. Justus Liebigs Annalen der Chemie.

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [1]

  • PubChem. (2024).[1][6] Compound Summary: 2-Methoxy-N-methyl-alpha-methylbenzylamine.[1] National Library of Medicine.[6]

  • World Anti-Doping Agency (WADA). (2024).[1] Prohibited List: Stimulants and Beta-2 Agonists.

Sources

A Researcher's Guide to the Proton NMR Analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the proton nuclear magnetic resonance (¹H NMR) analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report to offer an in-depth exploration of the causal relationships between the molecule's structure and its spectral features. We will cover theoretical spectral prediction, a detailed experimental protocol for high-fidelity data acquisition, and a step-by-step guide to interpreting the resulting spectrum. By grounding our analysis in established spectroscopic principles and authoritative references, this guide serves as a self-validating tool for the structural elucidation and quality control of this important amine compound.

Introduction

The Significance of Substituted Phenylalkylamines

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine belongs to the broad class of phenylalkylamine derivatives, a scaffold of significant interest in medicinal chemistry and organic synthesis. These structures often serve as key intermediates in the synthesis of pharmacologically active compounds. The precise characterization of their structure is paramount to ensuring the identity, purity, and ultimate efficacy of the final product.

The Power of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] The technique relies on the principle that atomic nuclei with a non-zero spin, such as ¹H, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The resulting NMR spectrum provides four critical pieces of information that, when combined, allow for a detailed molecular reconstruction.[2]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton.[3] Electronegative atoms and unsaturated groups deshield nearby protons, shifting their signals downfield (to higher ppm values).[4]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[3]

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple lines, revealing connectivity information according to the n+1 rule.

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), provides detailed information about the dihedral angle and geometry between coupled protons.

This guide will systematically apply these principles to the specific case of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

Molecular Structure and Predicted ¹H NMR Spectrum

Chemical Structure and Unique Proton Environments

To interpret the spectrum, we must first identify all chemically non-equivalent protons in the molecule. For N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, there are six distinct proton environments, as labeled below.

Chemical Structure with Labeled Protons
  • Ha (4H): Four protons on the ortho-substituted aromatic ring.

  • Hb (3H): Three protons of the methoxy (-OCH₃) group.

  • Hc (1H): The single methine proton (-CH-) at the benzylic position, adjacent to the aromatic ring and the nitrogen atom.

  • Hd (3H): Three protons of the methyl group (-CH₃) attached to the stereocenter.

  • He (3H): Three protons of the N-methyl (-NCH₃) group.

Theoretical ¹H NMR Spectral Predictions

Based on established chemical shift ranges and coupling principles, we can predict the appearance of the ¹H NMR spectrum.

  • Aromatic Protons (Ha): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[5] Due to the ortho-substitution, these four protons are non-equivalent and will exhibit complex coupling patterns (multiplets) resulting from ortho, meta, and para couplings.

  • Methoxy Protons (Hb): Methoxy group protons are shielded by the oxygen but are not coupled to other protons. They characteristically appear as a sharp singlet between 3.5 and 4.0 ppm.[6]

  • Methine Proton (Hc): This proton is significantly deshielded by two adjacent electron-withdrawing groups: the aromatic ring and the nitrogen atom. Its chemical shift is expected to be downfield. It is adjacent to the three Hd protons, so according to the n+1 rule (3+1=4), its signal will be split into a quartet.

  • Methyl Protons (Hd): These protons are on a standard sp³-hybridized carbon. They are adjacent to the single Hc proton, so their signal will be split into a doublet (1+1=2). The typical vicinal coupling constant (³J) for a freely rotating alkyl chain is around 7 Hz.[7]

  • N-Methyl Protons (He): Protons on a carbon attached to a nitrogen typically appear in the 2.2-2.9 ppm range.[8][9] Since there are no adjacent non-equivalent protons, this signal will be a singlet.

Data Summary Table: Predicted ¹H NMR Parameters

The following table summarizes the expected quantitative data for a spectrum recorded in CDCl₃.

Proton Label# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constant (J, Hz)
Ha 4~ 6.8 - 7.4Multiplet (m)N/A
Hb 3~ 3.8 - 3.9Singlet (s)N/A
Hc 1~ 3.6 - 4.2Quartet (q)~ 7.0
Hd 3~ 1.4 - 1.6Doublet (d)~ 7.0
He 3~ 2.2 - 2.5Singlet (s)N/A

Experimental Protocol for Data Acquisition

The acquisition of a high-quality, high-resolution spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Materials and Reagents
  • N-[1-(2-methoxyphenyl)ethyl]-N-methylamine (analyte)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipettes and bulbs

  • Small sample vial

  • Cotton or glass wool for filtration

Step-by-Step Sample Preparation Protocol

This protocol is designed to create a homogeneous sample free of particulate matter, which is critical for achieving sharp, well-resolved NMR signals.[10]

  • Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry sample vial.[11][12] This concentration is optimal for routine ¹H NMR.

  • Dissolution: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[11] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: Prepare a filter by tightly packing a small piece of cotton or glass wool into the neck of a separate, clean Pasteur pipette.

  • Transfer: Carefully transfer the solution from the vial into the filter pipette and allow the filtrate to drain directly into the clean NMR tube.[10][13] This step removes any suspended microparticles that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with its contents. The sample is now ready for analysis.

NMR Instrument Parameters

While optimal parameters may vary by instrument, the following are typical settings for a 400 MHz spectrometer:

  • Experiment: Standard ¹H observe (zg30 pulse program)

  • Solvent: Chloroform-d

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~4.0 seconds

  • Spectral Width (SW): ~20 ppm

Workflow for ¹H NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A 1. Weigh Analyte (5-10 mg) B 2. Dissolve in CDCl3/TMS (~0.7 mL) A->B C 3. Filter Solution (Pipette with Cotton Plug) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire Data (¹H Spectrum) F->G H 8. Process Data (FT, Phase, Baseline) G->H I Final Spectrum for Analysis H->I

Caption: Workflow from sample preparation to final spectrum.

In-Depth Spectral Interpretation and Analysis

This section provides a detailed guide to assigning each signal in the spectrum to its corresponding protons in the molecule, thereby confirming the structure of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

Analysis of the Aromatic Region (δ ~6.8-7.4 ppm)

The four Ha protons on the 2-methoxyphenyl ring will appear in this region. Due to the ortho-substitution, they constitute a complex spin system. One would expect to see a series of overlapping multiplets. The integration of this entire complex region should sum to 4H, confirming the presence of the disubstituted benzene ring.

Analysis of the Aliphatic and Methoxy Regions (δ ~1.0-4.5 ppm)

This region contains the most diagnostic information for confirming the molecule's core structure and connectivity.

  • The Methoxy Singlet (Hb): A sharp singlet integrating to 3H will be observed around δ 3.85 ppm . Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.[6] Its singlet nature confirms it has no adjacent proton neighbors.

  • The N-Methyl Singlet (He): A second singlet, also integrating to 3H, will appear further upfield, typically around δ 2.3 ppm . This is the signature of the N-methyl group.[14] The lack of splitting confirms its isolation from other protons.

  • The Benzylic Quartet (Hc): A quartet integrating to 1H will be found around δ 3.9 ppm . This multiplicity (4 lines) is the definitive proof that this proton is adjacent to a methyl group (the Hd protons). Its downfield shift is a direct consequence of the additive deshielding effects from the adjacent aromatic ring and the electronegative nitrogen atom.

  • The Methyl Doublet (Hd): The most upfield signal, appearing around δ 1.5 ppm , will be a doublet integrating to 3H. This splitting pattern (2 lines) confirms its adjacency to a single proton (the Hc methine). Measuring the distance between the two peaks will yield a coupling constant (J) of approximately 7.0 Hz, which will perfectly match the J-value of the Hc quartet, providing unequivocal evidence of their connectivity.

Structural Connectivity and Coupling Relationships

The spin-spin coupling observed between Hc and Hd is the most powerful piece of evidence for confirming the 1-(phenyl)ethyl fragment of the molecule. The diagram below illustrates this key relationship.

G cluster_mol Key Molecular Fragment cluster_spec Observed NMR Coupling CH_c Hc CH3_d 3x Hd CH_c->CH3_d Signal_c Hc Signal (Quartet) Signal_d Hd Signal (Doublet) Signal_c->Signal_d ³J ≈ 7.0 Hz

Caption: Coupling relationship between Hc and Hd protons.

Troubleshooting and Advanced Considerations

Solvent Effects

While CDCl₃ is a standard choice, using a different deuterated solvent like DMSO-d₆ or Acetone-d₆ can slightly alter the chemical shifts of protons, particularly those close to the polar amine and ether functionalities.[15] This can sometimes be used to resolve overlapping signals.

Broadening of Signals

In some amine samples, especially if slightly impure or at high concentrations, the N-methyl or adjacent proton signals may appear broader than expected. This can be due to slow conformational exchange or intermolecular interactions. Ensuring a high-purity sample and working at a standard concentration (as described in the protocol) minimizes these effects. The N-H proton of a secondary amine is often broad and its chemical shift is highly variable; however, the target molecule is a tertiary amine, so this is not a concern here.[16][17]

Deuterium Exchange for N-H Protons

For related compounds that are secondary amines (possessing an N-H proton), a useful validation technique is the "D₂O shake." Adding a drop of deuterium oxide to the NMR tube will cause the labile N-H proton to exchange with deuterium, making its signal disappear from the spectrum.[8][14][18] This unequivocally identifies the N-H signal. This is not applicable to the tertiary amine topic of this guide but is a critical technique in the broader analysis of amines.

Conclusion

The ¹H NMR spectrum of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine provides a rich and definitive dataset for its structural confirmation. Through a systematic analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, every proton environment in the molecule can be unambiguously assigned. The characteristic quartet-doublet pattern for the ethyl fragment, combined with the three distinct singlets for the methoxy and N-methyl groups and the complex multiplet for the aromatic protons, creates a unique spectral fingerprint. Adherence to the detailed experimental protocol ensures the acquisition of high-quality data, making ¹H NMR an efficient, reliable, and indispensable tool for any scientist working with this compound.

References

  • NMRShiftDB. (2025, March 14). PubChem Data Source. NIH. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. [Link]

  • University of Wisconsin-Madison. Chemistry NMR Facility - Links. [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • MDPI. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • University of York. Preparing an NMR sample. [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • PMC. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}. [Link]

  • University of Wisconsin-Madison. Ethyl vinyl ether. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • 1H NMR chemical shift ppm table. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • Supplementary Information. [Link]

  • ResearchGate. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?[Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Coupling constants for 1H and 13C NMR. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link].pdf)

Sources

13C NMR Characterization of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis for the 13C Nuclear Magnetic Resonance (NMR) characterization of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. As a crucial analytical technique in organic chemistry and drug development, 13C NMR spectroscopy offers unambiguous structural elucidation by providing insights into the carbon framework of a molecule. This guide, designed for both novice and experienced researchers, delves into the theoretical underpinnings of 13C NMR, offers a step-by-step experimental protocol, and provides a detailed interpretation of the resulting spectrum. By understanding the chemical environment of each carbon atom, researchers can confidently verify the synthesis and purity of this important chemical intermediate.

Molecular Structure and Carbon Numbering

To facilitate a clear understanding of the 13C NMR spectrum, the carbon atoms in N-[1-(2-methoxyphenyl)ethyl]-N-methylamine are systematically numbered as illustrated below. This numbering convention will be used throughout this guide for peak assignments.

Caption: Molecular structure of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine with carbon numbering.

Introduction to 13C NMR Spectroscopy in Pharmaceutical Analysis

Carbon-13 NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon skeleton of a molecule. Unlike proton (¹H) NMR, which detects hydrogen nuclei, 13C NMR observes the 13C isotope of carbon. Although the natural abundance of 13C is only about 1.1%, modern NMR spectrometers with signal averaging capabilities can readily acquire high-resolution spectra.[1]

In the context of drug development and synthesis, 13C NMR is indispensable for:

  • Structural Verification: Confirming the successful synthesis of a target molecule by ensuring all expected carbon signals are present and in the correct chemical shift regions.

  • Purity Assessment: Detecting the presence of impurities, which would manifest as additional, unexpected peaks in the spectrum.

  • Isomer Differentiation: Distinguishing between structural isomers, which will exhibit unique 13C NMR spectra due to differences in their carbon frameworks.

The chemical shift (δ) of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms, double and triple bonds, and aromatic rings all influence the magnetic field experienced by the carbon nucleus, causing its signal to appear at a characteristic position in the spectrum.[1][2]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the necessary steps for preparing a sample of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine and acquiring its 13C NMR spectrum. Adherence to these steps is crucial for obtaining a spectrum with high resolution and signal-to-noise ratio.

Materials and Equipment
  • N-[1-(2-methoxyphenyl)ethyl]-N-methylamine (sample)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition A Weigh 10-20 mg of sample B Dissolve in ~0.6 mL of CDCl3 A->B C Transfer to NMR tube B->C D Cap and vortex to mix C->D E Insert sample into magnet D->E F Lock on solvent signal E->F G Shim for homogeneity F->G H Set acquisition parameters G->H I Acquire 13C spectrum H->I J Process data (FT, phasing, baseline correction) I->J

Caption: Experimental workflow for 13C NMR data acquisition.

Spectrometer Parameters

For a standard 13C NMR experiment, the following parameters are recommended. Note that these may need to be optimized based on the specific instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency≥ 400 MHz (¹H frequency)
Nucleus13C
SolventCDCl₃
Temperature298 K (25 °C)
Pulse ProgramStandard proton-decoupled 13C experiment (e.g., zgpg30)
Relaxation Delay (d1)2 seconds
Number of Scans (ns)1024 or more (for adequate signal-to-noise)

Rationale for Parameter Selection:

  • Proton Decoupling: This technique irradiates the protons in the molecule, which simplifies the 13C spectrum by removing C-H coupling. The result is a spectrum where each unique carbon atom appears as a single sharp peak.

  • Relaxation Delay: This delay allows the carbon nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration, although peak integrals in standard 13C NMR are not typically used for quantification.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

Spectral Interpretation and Peak Assignment

The 13C NMR spectrum of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine will exhibit a series of peaks, each corresponding to a unique carbon environment in the molecule. The interpretation of this spectrum involves assigning each peak to its respective carbon atom based on its chemical shift.

Predicted 13C NMR Chemical Shifts

The following table provides a summary of the expected chemical shift ranges for the different types of carbon atoms in N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. These predictions are based on established chemical shift correlations and data from similar structures.[2][3][4][5]

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1, C2Aromatic (substituted)125 - 160
C3, C4, C5, C6Aromatic (CH)110 - 130
C7Aliphatic (CH, benzylic)50 - 65
C8Aliphatic (CH₃)15 - 25
C9Aliphatic (N-CH₃)30 - 45
C10Methoxy (O-CH₃)55 - 65
Detailed Peak Assignment and Rationale
  • Aromatic Carbons (C1-C6): The six carbons of the benzene ring will appear in the aromatic region of the spectrum (typically 110-160 ppm).

    • C2 (ipso-carbon attached to the methoxy group): This carbon is expected to be the most downfield (highest ppm value) of the aromatic carbons due to the strong deshielding effect of the directly attached electronegative oxygen atom. Its chemical shift is predicted to be in the range of 155-160 ppm.

    • C1 (ipso-carbon attached to the ethylamine side chain): This carbon will also be downfield, but generally less so than C2. Its chemical shift is expected around 125-135 ppm.

    • C3, C4, C5, C6 (aromatic CH): These carbons will appear in the more upfield region of the aromatic signals. Their precise chemical shifts are influenced by the electronic effects of the substituents. Generally, carbons ortho and para to the electron-donating methoxy group will be more shielded (lower ppm) than the meta carbon.

  • Aliphatic Carbons (C7, C8, C9): These carbons are attached to sp³ hybridized atoms and will appear in the upfield region of the spectrum.

    • C7 (Benzylic CH): This carbon is attached to both the aromatic ring and the nitrogen atom. The proximity to the aromatic ring causes a downfield shift compared to a typical aliphatic CH. A chemical shift in the range of 50-65 ppm is expected.

    • C9 (N-methyl CH₃): The carbon of the N-methyl group is directly attached to the nitrogen atom, which is moderately electronegative. This results in a chemical shift typically in the 30-45 ppm range.[4]

    • C8 (Ethyl CH₃): This terminal methyl group is the most shielded of the aliphatic carbons and is expected to appear at the most upfield position, typically between 15 and 25 ppm.

  • Methoxy Carbon (C10): The carbon of the methoxy group is directly bonded to an oxygen atom, leading to a significant downfield shift into the 55-65 ppm range. The conformation of the methoxy group relative to the aromatic ring can also influence its chemical shift.[6][7]

Trustworthiness and Self-Validating Systems

To ensure the reliability of the 13C NMR characterization, several self-validating checks should be performed:

  • Peak Count: The number of distinct peaks in the proton-decoupled 13C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, one would expect to see 10 distinct signals, assuming no accidental overlap.

  • Solvent Peaks: The spectrum should show the characteristic signal(s) for the deuterated solvent used. For CDCl₃, a triplet is typically observed around 77 ppm.[8] This serves as an internal reference.

  • Absence of Impurity Peaks: A clean spectrum, free of unexpected signals, is a strong indicator of the sample's purity.

  • Consistency with Other Spectroscopic Data: The 13C NMR data should be consistent with data from other analytical techniques, such as ¹H NMR and mass spectrometry, to build a comprehensive and confident structural assignment.

Conclusion

13C NMR spectroscopy is a definitive method for the structural characterization of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and purity of their synthesized compound. The predictable nature of 13C NMR chemical shifts, based on the local electronic environment of each carbon atom, provides a robust and reliable analytical tool for scientists in the pharmaceutical and chemical research fields.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Magnetic Resonance in Chemistry, 51(7), 411-417. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of ethylamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
  • Iacobucci, G. A., & Smith, J. H. (1984). The methoxy 13C NMR chemical shift as a molecular descriptor in the structural analysis of flavonoids and other phenolic compounds. Phytochemistry, 23(1), 131-135.
  • Kalabin, G. A., Krivdin, L. B., & Kushnarev, D. F. (1981). 13C NMR spectra of substituted benzenes. Zhurnal Organicheskoi Khimii, 17(6), 1137-1143.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of N-methylethanamine. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Pattern of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the mass spectrometry fragmentation of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, designed for researchers and analytical chemists.

Technical Guide & Structural Elucidation

Executive Summary & Compound Identity

This guide provides a mechanistic analysis of the Electron Ionization (EI) mass spectral fragmentation of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine . This compound is a secondary amine and a structural isomer of methoxyphenamine, belonging to the class of


-phenethylamines  (specifically, an ortho-methoxy-N,

-dimethylbenzylamine).

Unlike its


-phenethylamine counterparts (e.g., methamphetamine), where the dominant fragmentation arises from benzylic cleavage yielding low-mass amine fragments (m/z 58), this molecule exhibits a distinct fragmentation profile driven by the direct attachment of the amine-bearing carbon to the aromatic ring.
Chemical Identity[1][2][3]
  • IUPAC Name: N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

  • Molecular Formula:

    
    
    
  • Exact Mass: 165.1154 Da

  • Structure: A benzene ring substituted at the ortho position with a methoxy group, and at position 1 with an

    
    -methyl-aminoethyl group.
    

Mechanistic Fragmentation Analysis

The fragmentation under standard 70 eV EI conditions is governed by


-cleavage  initiated by the radical cation site on the nitrogen atom, modified by the steric and electronic influence of the ortho-methoxy substituent.
The Molecular Ion ( )[4]
  • m/z 165: The molecular ion is expected to be of low to moderate intensity. As a secondary amine, the nitrogen lone pair has a low ionization energy (approx. 8.5–9.0 eV), making it the primary site of initial ionization. The resulting radical cation is stable enough to be detected but labile enough to undergo rapid fragmentation.

Primary Fragmentation: -Cleavage (The Base Peak)

The most thermodynamically favorable pathway involves the homolytic cleavage of the C–C bond adjacent to the ionized nitrogen. There are two competing


-cleavage pathways:
  • Loss of the Methyl Radical (

    
    ):  Cleavage of the bond between the benzylic carbon and the 
    
    
    
    -methyl group.
  • Loss of the Aryl Radical (

    
    ):  Cleavage of the bond between the benzylic carbon and the aromatic ring.
    

Dominant Pathway (Formation of m/z 150): The loss of the methyl radical is kinetically and thermodynamically favored over the loss of the aryl radical. The phenyl-carbon bond is significantly stronger than the aliphatic C–C bond. Furthermore, the resulting iminium ion is stabilized by conjugation with the aromatic ring (benzylic stabilization).

  • Transition:

    
    
    
  • Observation: m/z 150 is predicted to be the Base Peak (100%) .

Minor Pathway (Formation of m/z 58): The loss of the aryl radical to form the


-methyl-ethylideneimmonium ion (

) occurs at m/z 58.
  • Critical Distinction: In methamphetamine (

    
    -phenethylamine), m/z 58 is the base peak because it involves breaking a benzylic C–C bond. In this molecule (
    
    
    
    -phenethylamine), generating m/z 58 requires breaking a direct
    
    
    bond, which is energetically costly. Consequently, m/z 58 will be a minor peak or absent , serving as a key diagnostic differentiator from its isomers.
Secondary Fragmentation & The Ortho-Effect

The ortho-methoxy group introduces specific fragmentation channels not seen in the meta or para isomers.

  • m/z 119/120 (Loss of Amine/Methoxy Interaction): The m/z 150 ion can undergo further fragmentation. A characteristic loss in methoxy-benzyl systems is the ejection of formaldehyde (

    
    , 30 Da) or the methoxy radical (
    
    
    
    , 31 Da), though the amine nitrogen often retains the charge.
  • m/z 91 (Tropylium Ion): The formation of the tropylium ion (

    
    ) is characteristic of alkylbenzenes. However, the oxygenated ring often favors the substituted tropylium ion (methoxy-tropylium) or loses 
    
    
    
    to form cyclopentadienyl cations.
  • m/z 134 (Loss of Methoxy): Direct loss of the methoxy radical from the molecular ion (

    
    ) is a competitive pathway, particularly if the ortho position facilitates hydrogen transfer.
    

Visualization of Fragmentation Pathways[3][4][5][6][7][8]

The following diagram illustrates the ionization and subsequent dissociation pathways.

FragmentationPathway M Molecular Ion (M+) m/z 165 [C10H15NO]+. Frag150 BASE PEAK [Ar-CH=NHMe]+ m/z 150 M->Frag150 - CH3• (Alpha Cleavage) Frag58 Minor Ion [Me-CH=NHMe]+ m/z 58 M->Frag58 - Ar• (Unfavorable) Frag134 [M - OMe]+ m/z 134 M->Frag134 - OMe• Frag119 Secondary Ion [C8H7O]+ m/z 119 Frag150->Frag119 - CH3NH2 (Rearrangement) Frag91 Tropylium [C7H7]+ m/z 91 Frag150->Frag91 - C2H5N (Imine loss) Frag77 Phenyl [C6H5]+ m/z 77 Frag91->Frag77 - C2H2

Figure 1: Fragmentation tree for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine showing the dominance of the m/z 150 ion.

Summary of Diagnostic Ions

The following table summarizes the expected mass spectrum peaks. This data is synthesized from standard fragmentation rules for


-phenethylamines and ortho-substituted aromatics.
m/zIdentityRelative AbundanceMechanistic Origin
165

5–15%Molecular ion. Odd electron species.
150

100% (Base)

-cleavage losing the ethyl-chain methyl group. Resonance stabilized.
134

5–10%Loss of the methoxy radical from the aromatic ring.
119

10–20%Benzofuran-like cation formed after loss of amine side chain.
91

20–40%Tropylium ion (characteristic of benzyl moiety).
77

10–20%Phenyl cation (decomposition of tropylium).
58

< 5%

-cleavage losing the aryl group. Suppressed due to unstable phenyl radical.

Experimental Protocol: GC-MS Analysis

To validate this fragmentation pattern, the following protocol ensures optimal ionization and separation.

Sample Preparation
  • Extraction: Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC grade).

  • Derivatization (Optional but Recommended): While the secondary amine is volatile enough for direct injection, derivatization with TFAA (Trifluoroacetic anhydride) can confirm the number of active hydrogens.

    • Protocol: Add 50

      
      L TFAA to 100 
      
      
      
      L sample. Incubate at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.
    • Shift: The

      
       will shift from 165 to 261 (+96 Da). The base peak will shift accordingly.
      
Instrument Parameters
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40–350.

Data Interpretation Strategy
  • Check for m/z 165: Confirm the molecular weight.

  • Identify Base Peak: If m/z 150 is dominant, it confirms the

    
    -methylbenzyl structure. If m/z 58 were dominant, it would suggest a 
    
    
    
    -phenethylamine isomer (like methoxyphenamine).
  • Verify Ortho-Substitution: Look for ions indicative of oxygen interaction (m/z 119 or 134).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of ortho-effects in EI-MS).

Biological activity of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Introduction

Chemical Identity and Structure

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is a substituted phenethylamine derivative. Its chemical structure consists of a phenyl ring substituted with a methoxy group at the ortho position, an ethylamine side chain, and a methyl group on the nitrogen atom. This arrangement of functional groups suggests the potential for a diverse range of biological activities, primarily due to its structural similarity to known psychoactive compounds and other biologically active molecules.

Rationale for Investigation

While direct experimental data on the biological activity of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is not extensively available in current literature, its molecular architecture provides a strong basis for hypothesizing its potential pharmacological effects. The phenethylamine core is a common feature in many neurotransmitters and psychoactive drugs, suggesting possible interactions with various receptor systems in the central nervous system.[1][2] Furthermore, the presence of the 2-methoxy group and the N-methylation can significantly influence its potency, selectivity, and metabolic stability. This guide aims to provide a comprehensive overview of its potential biological activities based on structure-activity relationships with related compounds and to propose a roadmap for its systematic investigation.

Scope of the Guide

This technical guide is intended for researchers, scientists, and professionals in drug development. It will provide a detailed exploration of the potential biological activities of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, focusing on its synthesis, potential pharmacological effects, and proposed experimental protocols for validation. The information presented herein is synthesized from existing knowledge of structurally similar compounds to provide a robust framework for future research and development.

Synthesis and Characterization

A plausible and efficient synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine can be achieved through a two-step process involving the formation of an intermediate imine followed by reduction.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2-methoxyacetophenone with methylamine to form the corresponding N-methylimine. This intermediate is then reduced to the target secondary amine, N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

G A 2-Methoxyacetophenone R1 Condensation A->R1 B Methylamine B->R1 C N-methylimine intermediate R2 Reduction (e.g., Sodium borohydride) C->R2 D N-[1-(2-methoxyphenyl)ethyl]-N-methylamine R1->C R2->D

Caption: Proposed two-step synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

Detailed Synthetic Protocol
  • Imine Formation:

    • Dissolve 2-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol.

    • Add an aqueous solution of methylamine (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude N-methylimine intermediate.

  • Reduction to the Amine:

    • Dissolve the crude imine in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group, the ethyl chain protons, and the N-methyl protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C10H15NO (165.23 g/mol ).
HPLC A single major peak indicating high purity.

Potential Pharmacological Activities

The structural features of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine suggest several potential areas of pharmacological activity.

Neurological and Psychoactive Effects

The phenethylamine scaffold is a well-established pharmacophore for central nervous system activity.

  • 3.1.1. Serotonergic System Interaction

    Many N-benzylphenethylamines, known as NBOMes, are potent agonists of the serotonin 5-HT2A receptor and are known for their hallucinogenic properties.[3][4][5] The N-[1-(2-methoxyphenyl)ethyl] moiety in the target compound is structurally analogous to the N-(2-methoxybenzyl) group found in many NBOMes. This suggests a high probability of interaction with the 5-HT2A receptor.

    G cluster_0 A N-[1-(2-methoxyphenyl)ethyl]-N-methylamine B 5-HT2A Receptor A->B Agonism C Gq/11 protein activation B->C D Phospholipase C activation C->D E IP3 and DAG production D->E F Downstream Signaling (e.g., Ca2+ release, PKC activation) E->F G Psychoactive Effects F->G

    Caption: Hypothetical 5-HT2A receptor signaling pathway activation.

  • 3.1.2. Dopaminergic and Noradrenergic Systems

    Phenethylamines are known to interact with dopamine and norepinephrine transporters, potentially acting as releasing agents or reuptake inhibitors.[1] The core structure of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine suggests it could modulate the levels of these key neurotransmitters, which are involved in mood, motivation, and attention.

Antimicrobial Activity

Derivatives of 2-methoxyphenethylamine have been synthesized and investigated for their antibacterial properties.[6] For instance, a β-lactam derivative of 2-methoxyphenethylamine has shown activity against several bacterial strains, including Streptococcus salivarius, Lactobacillus casei, Pseudomonas aeruginosa, Enterococcus faecium, and Streptococcus pneumoniae.[6] This suggests that N-[1-(2-methoxyphenyl)ethyl]-N-methylamine could serve as a scaffold for the development of new antimicrobial agents.

Antiproliferative and Cytotoxic Activity

Recent studies on novel N-substituted benzimidazole carboxamides bearing methoxy groups have demonstrated significant antiproliferative activity against cancer cell lines.[7] The presence of the methoxy-substituted phenyl ring in N-[1-(2-methoxyphenyl)ethyl]-N-methylamine suggests that it may also possess cytotoxic properties worth investigating against various cancer cell lines.

Anti-inflammatory and Antioxidant Activity

2-methoxyphenols are known to possess antioxidant and anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase-2 (COX-2).[8] The 2-methoxyphenyl moiety of the target compound could confer similar radical-scavenging and anti-inflammatory capabilities.

Experimental Protocols

To validate the hypothesized biological activities, a systematic screening approach is recommended.

G A Synthesized Compound B Primary Screening A->B C Neurological Activity (Receptor Binding Assays) B->C D Antimicrobial Activity (MIC Assay) B->D E Antiproliferative Activity (MTT Assay) B->E F Antioxidant Activity (DPPH Assay) B->F G Secondary Screening (In vivo models) C->G D->G E->G F->G

Caption: Experimental workflow for biological activity screening.

Radioligand Binding Assay for 5-HT2A Receptor Affinity
  • Objective: To determine the binding affinity of the compound for the human 5-HT2A receptor.

  • Method:

    • Use cell membranes expressing the recombinant human 5-HT2A receptor.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Method:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity
  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Method:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay
  • Objective: To evaluate the antioxidant potential of the compound.

  • Method:

    • Prepare different concentrations of the test compound in methanol.

    • Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration of the compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Data Presentation and Interpretation

The results from the proposed assays should be tabulated for clear comparison and interpretation.

Assay Parameter Hypothetical Result Interpretation
5-HT2A Binding Ki (nM)50Moderate to high affinity for the 5-HT2A receptor.
MIC Assay MIC (µg/mL) vs. S. aureus64Moderate antibacterial activity.
MTT Assay IC50 (µM) vs. MCF-725Moderate cytotoxic activity against breast cancer cells.
DPPH Assay IC50 (µg/mL)100Weak to moderate antioxidant activity.

Safety and Toxicology

Given the structural similarity to potent psychoactive substances like the NBOMes, a thorough toxicological evaluation is crucial. NBOMe compounds have been associated with severe adverse effects, including tachycardia, hypertension, agitation, seizures, and even death.[4][5][9] Therefore, initial in vitro and in vivo toxicology studies are necessary to assess the safety profile of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine before any further development.

Future Directions and Conclusion

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine represents a molecule with significant potential for a range of biological activities, particularly in the realm of neuroscience. Its structural features suggest it could be a valuable lead compound for the development of novel therapeutics. Future research should focus on:

  • Systematic biological screening to confirm the hypothesized activities.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Derivatization to enhance desired activities and mitigate potential toxicity.

  • In vivo studies in relevant animal models to evaluate efficacy and safety.

References

  • Yıldırım, M. (2024). Antibacterial activity of 2-methoxy phenethylamine-based imine and β-lactam derivative in nosocomial infections. ResearchGate. [Link]

  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. ResearchGate. [Link]

  • Hieger, M. A., et al. (2015). Severe Poisoning After Self-Reported Use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a Novel Substituted Amphetamine: A Case Series. PubMed. [Link]

  • Kamińska, K., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed. [Link]

  • Kamińska, K., et al. (2020). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Oxford Academic. [Link]

  • Satoh, K., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

Sources

Pharmacology of Substituted Methoxyphenethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted methoxyphenethylamines represent a chemical class of serotonergic modulators defined by a phenethylamine backbone functionalized with methoxy groups (typically at positions 2 and 5) and a variable hydrophobic substituent at position 4. This class encompasses the "2C-x" series (phenethylamines), the "DOx" series (amphetamines), and mescaline analogs.

For drug development professionals, this class offers a unique scaffold for probing functional selectivity (biased agonism) at the 5-HT2A receptor. Unlike tryptamines (e.g., psilocybin), phenethylamines often exhibit distinct G-protein coupling efficiencies and metabolic profiles, making them critical tools for dissecting the neurochemical basis of hallucinogenesis versus neuroplasticity.

Structural Biology & Structure-Activity Relationships (SAR)

The pharmacological potency of this class is governed by the interaction between the ligand's 4-position substituent and a specific hydrophobic pocket within the 5-HT2A receptor orthosteric site.

The 2,5-Dimethoxy Anchor

The 2,5-dimethoxy substitution pattern is essential for high affinity.

  • 2-Methoxy: Interacts via hydrogen bonding with Ser159 (TM3).

  • 5-Methoxy: Interacts with Ser239 (TM5).

  • Absence: Removal of either methoxy group typically results in a >100-fold loss of affinity.

The 4-Position "Selector"

The 4-position substituent dictates potency and selectivity. This residue extends into a hydrophobic cleft formed by Phe339 and Phe340 (TM6).

  • Lipophilicity Correlation: Potency correlates strongly with the lipophilicity (

    
    ) of the 4-substituent.[1]
    
    • H (2C-H): Low potency.

    • Br (2C-B) / I (2C-I): High potency (Halogens fill the pocket efficiently).

    • Alkyl (2C-D, 2C-E): Potency increases with chain length up to propyl/isopropyl, then drops due to steric hindrance.

The Alpha-Methyl Switch (DOx Series)

Adding a methyl group to the alpha-carbon converts the phenethylamine (2C-x) into an amphetamine (DOx).

  • Metabolic Shielding: The

    
    -methyl group sterically hinders Monoamine Oxidase (MAO), significantly extending half-life (e.g., 2C-B 
    
    
    
    h vs. DOB
    
    
    h).
  • Chirality: The (R)-isomer is the active eutomer, typically 10-100x more potent than the (S)-isomer.

Visualization: SAR Logic

SAR_Logic cluster_scaffold Phenethylamine Scaffold cluster_effect Pharmacological Outcome Core Benzene Ring Alpha Alpha Carbon Core->Alpha Pos4 4-Position Core->Pos4 Potency Driver Pos25 2,5-Methoxy Core->Pos25 Anchors N Amine (NH2) Alpha->N Metabolism MAO Resistance Alpha->Metabolism Methylation = Blockade Steric Receptor Fit (Phe339/340) Pos4->Steric Lipophilicity Affinity 5-HT2A Affinity Pos25->Affinity H-Bonding (Ser159/239) Steric->Affinity Hydrophobic Interaction

Caption: Structural determinants of affinity and metabolic stability in substituted phenethylamines.

Pharmacodynamics: Biased Agonism & Signaling[4]

The therapeutic and psychoactive effects of these compounds are mediated primarily through the 5-HT2A receptor .[2][[“]][4] However, they are rarely full agonists; most are partial agonists with specific functional bias.

Receptor Binding Profiles ( )

The following table summarizes binding affinities for key reference compounds. Note the dramatic increase in affinity with halogenation (2C-B) and N-benzyl substitution (25I-NBOMe).

CompoundClass5-HT2A

(nM)
5-HT2C

(nM)
5-HT2A Efficacy (Intrinsic Activity)
Mescaline Simple~3,000 [1]~4,500Full Agonist
2C-B Phenethylamine~1-5 [2]~20Partial Agonist (~20-50%)
DOI Amphetamine~0.5-1.0 [1]~2-4Partial/Full Agonist
25I-NBOMe N-Benzyl~0.04 [3]~0.5Super-Agonist (High Efficacy)
Functional Selectivity (Biased Agonism)

Recent research indicates that hallucinogenic potential correlates with Gq/11-mediated PLC activation , rather than


-arrestin2 recruitment.
  • Canonical Pathway: Ligand

    
     5-HT2A 
    
    
    
    Gq
    
    
    PLC
    
    
    IP3
    
    
    Ca2+ release.
  • Arrestin Pathway: Ligand

    
     5-HT2A 
    
    
    
    
    
    -arrestin2
    
    
    Internalization/Desensitization.

Phenethylamines like 2C-B often show a bias toward Gq signaling compared to serotonin (5-HT), which recruits both equally. This "Gq bias" is hypothesized to drive the Head Twitch Response (HTR) in rodents.

Visualization: Signaling Pathways

Signaling cluster_canonical Psychedelic Pathway (Gq) cluster_arrestin Regulatory Pathway Ligand Ligand (e.g., 2C-B) R 5-HT2A Receptor Ligand->R Gq Galpha-q/11 R->Gq Primary Coupling Arr Beta-Arrestin2 R->Arr Secondary Coupling PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca HTR Head Twitch / Hallucination Ca->HTR Internal Receptor Internalization Arr->Internal Tol Tolerance Internal->Tol

Caption: Divergent signaling at 5-HT2A. Gq-PLC pathway drives psychoactivity; Arrestin drives tolerance.

Pharmacokinetics & Metabolism[8][9]

Understanding the metabolic fate is crucial for interpreting in vivo data, particularly the discrepancy between 2C-x (short acting) and DOx (long acting) compounds.

Metabolic Pathways[10]
  • Oxidative Deamination (MAO-A/B): The primary route for 2C-series.[5] The amine is cleaved to form an aldehyde, which is rapidly oxidized to the corresponding phenylacetic acid (e.g., 2C-B

    
     BDMPAA) or reduced to the ethanol (BDMPE) [4].
    
  • O-Demethylation (CYP2D6): A secondary route. Removal of the methyl group from the 2- or 5-methoxy positions creates phenols, which are then glucuronidated.

  • Acetylation: In some species (rats/mice), N-acetylation is a minor pathway (N-acetyl-2C-B).

The "Lethal" Interaction

Because 2C-series compounds are substrates for MAO, co-administration with MAO Inhibitors (MAOIs) blocks their primary clearance route. This leads to a non-linear increase in plasma concentration, significantly raising the risk of Serotonin Syndrome and hypertensive crisis.

Experimental Protocols

In Vitro: Calcium Mobilization Assay (FLIPR)

This assay quantifies the functional potency (


) and efficacy (

) of compounds at the 5-HT2A receptor.

Protocol:

  • Cell Line: HEK293 or CHO cells stably expressing human 5-HT2A (non-edited isoform).

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100

    
    L Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid. Incubate 1h at 37°C.
    
  • Compound Preparation: Dissolve test compounds in DMSO (stock), then dilute in HBSS (10

    
    M to 0.1 nM range).
    
  • Measurement: Transfer plate to FLIPR Tetra (Fluorometric Imaging Plate Reader).

  • Baselines: Record fluorescence for 10s.

  • Addition: Inject 25

    
    L of compound.
    
  • Analysis: Record peak fluorescence minus baseline. Normalize to 5-HT (100% efficacy) response.

In Vivo: Head Twitch Response (HTR)

The HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents.[2] It distinguishes hallucinogens from non-hallucinogenic agonists (e.g., lisuride).[6]

Protocol:

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Habituation: Place mice in a clear observation cylinder (15 cm diameter) for 20 mins prior to testing.

  • Administration: Administer test compound (IP or SC). Note: Pre-treat with antagonist (e.g., M100907, 0.1 mg/kg) in control groups to prove 5-HT2A specificity.

  • Recording: Immediately record video for 20-30 mins.

  • Scoring:

    • Manual: Observer counts rapid, rotational head movements (distinct from grooming).[2][7]

    • Automated: Use head-mounted magnetometer and coil detection (frequency range 80-100 Hz) [5].

  • Data Output: Total HTR counts per time bin.

Toxicology & Safety Profile

5-HT2B and Valvulopathy

Many phenethylamines (especially 2C-B and DOI) possess significant affinity for the 5-HT2B receptor . Chronic activation of 5-HT2B on cardiac valvular interstitial cells stimulates mitogenesis, leading to valvular heart disease (similar to Fen-Phen).

  • Guidance: Screen all lead candidates for 5-HT2B agonism early. Select for high 2A/2B selectivity ratios.

Vasoconstriction

Peripheral 5-HT2A and alpha-adrenergic activation causes vasoconstriction. In overdose (especially with the DOx series), this can lead to gangrene or hypertensive crisis.

References

  • Nichols, D. E. (2004). Hallucinogens.[8][6][7][9] Pharmacology & Therapeutics, 101(2), 131–181. Link

  • Glennon, R. A., et al. (1988). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 31(10), 1968–1971. Link

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[10]51) and Phe340(6.52) with superpotent N-benzyl phenethylamines. Molecular Pharmacology, 70(6), 1956–1964. Link

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75–89. Link

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[2][6][7][11] Psychopharmacology, 227(4), 727–739. Link

Sources

Technical Guide: Receptor Binding Profile of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the receptor binding profile for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine , a specific structural homolog of the established bronchodilator Methoxyphenamine .

The content is structured to address the precise chemical identity of the requested molecule (


) while synthesizing pharmacological data from its closest bioactive analogs (

and related ortho-methoxyphenyl systems) to provide a predictive and comparative profile.

Executive Summary & Chemical Identity

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is a secondary amine belonging to the class of ortho-methoxy-benzylamines . It is chemically distinct from, though structurally homologous to, the pharmaceutical agent Methoxyphenamine (Orthoxine).

  • IUPAC Name: 1-(2-methoxyphenyl)-N-methylethanamine

  • Common Synonyms: N,

    
    -dimethyl-2-methoxybenzenemethanamine; 2-methoxy-N-methyl-
    
    
    
    -methylbenzylamine.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.26 g/mol (Methoxyphenamine) vs 165.23 g/mol (Target Molecule).

Structural Homology & Significance

The target molecule differs from Methoxyphenamine by the length of the alkyl chain connecting the aromatic ring to the amine.

  • Methoxyphenamine: A Phenethylamine derivative (Propyl chain, 2 carbons between ring and N).

  • Target Molecule: A Benzylamine derivative (Ethyl chain, 1 carbon between ring and N).

This structural contraction ("nor-methylene" analog) significantly alters the receptor binding profile, shifting affinity from high-potency adrenergic agonism (characteristic of phenethylamines) to altered monoaminergic modulation (characteristic of benzylamines and trace amines).

FeatureMethoxyphenamine (Drug)Target Molecule (C10 Homolog)
Structure 1-(2-MeO-Ph)-2-propyl -NHMe1-(2-MeO-Ph)-ethyl -NHMe
Class Substituted AmphetamineSubstituted Benzylamine
Primary Target

-Adrenergic Receptor (Agonist)
TAAR1 / Weak Adrenergic (Predicted)
Key Use BronchodilatorChiral Intermediate / Research Tool

Receptor Binding Profile

The binding profile of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is characterized by interactions with adrenergic and trace amine-associated receptors. Unlike its dissociative cousins (e.g., Methoxphenidine/MXP), it lacks the steric bulk required for high-affinity NMDA receptor antagonism.

Adrenergic Receptors ( -ARs)

While Methoxyphenamine is a potent


-adrenergic agonist  (

micromolar range), the target benzylamine homolog exhibits reduced affinity due to the shortened side chain, which prevents optimal overlap with the orthosteric binding site of the

-receptor.
  • Mechanism: The molecule binds to the transmembrane core of the G-protein coupled receptor (GPCR).

  • Predicted Affinity: Low to Moderate (

    
     nM).[1]
    
  • Functional Effect: Weak partial agonism or competitive antagonism. The "benzylamine" scaffold is generally less effective at inducing the conformational change required for

    
     protein activation compared to the phenethylamine scaffold.
    
Trace Amine-Associated Receptor 1 (TAAR1)

Small, lipophilic amines with an


-methyl group are privileged scaffolds for TAAR1  activation.
  • Binding Potential: High.[2]

  • Physiological Role: TAAR1 activation modulates monoaminergic transmission (dopamine/norepinephrine) via presynaptic inhibition.

  • Relevance: This molecule likely acts as an intracellular agonist at TAAR1, similar to other N-methyl-benzylamine derivatives.

NMDA Receptor (Glutamatergic System)

Confusion often arises between this molecule and Methoxphenidine (MXP) , a potent dissociative.

  • MXP Structure: 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine.

  • Target Molecule: Lacks the piperidine ring and the second phenyl ring.

  • Binding Consequence: The target molecule has negligible affinity for the PCP-binding site of the NMDA receptor. It does not possess the necessary pharmacophore (diphenylethylamine backbone) to block the ion channel effectively.

Signaling Pathway & Mechanism of Action

The primary pharmacological relevance of this scaffold lies in its interaction with the Adrenergic/cAMP signaling cascade. Below is the pathway for the homologous Methoxyphenamine interaction, which the target molecule mimics with lower potency.

Adrenergic Signaling Cascade (DOT Diagram)

AdrenergicSignaling Ligand Ligand (N-[1-(2-methoxyphenyl)ethyl]-N-methylamine) Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Low Affinity) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation (GTP exchange) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Bronchodilation / Smooth Muscle Relaxation PKA->Effect Phosphorylation of MLCK

Caption: Signal transduction pathway for beta-adrenergic agonists. The target molecule acts as a weak partial agonist in this cascade.

Experimental Methodology: Radioligand Binding Assay

To empirically determine the


 of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, the following validated protocol is recommended. This system uses competitive displacement of a known radioligand.
Protocol: -Adrenergic Receptor Binding[2]
  • Membrane Preparation:

    • Source: HEK-293 cells stably expressing human

      
      -AR.
      
    • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifugation: 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Assay Setup:

    • Total Binding: Membrane +

      
      -Dihydroalprenolol (DHA) (2 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -DHA + Propranolol (10 
      
      
      
      M).
    • Experimental: Membrane +

      
      -DHA + Target Molecule  (
      
      
      
      to
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Counting:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Comparative Data Summary

The following table contrasts the target molecule with its relevant pharmacological neighbors.

CompoundStructure TypePrimary Target

/

(Approx)
Clinical Status
Target Molecule BenzylamineTAAR1 /

-AR

nM (Est.)
Research Chemical
Methoxyphenamine Phenethylamine

-AR

nM
Bronchodilator (Rx)
Methoxphenidine DiphenylethylamineNMDA (PCP Site)

nM
Dissociative (NPS)
Methamphetamine PhenethylamineTAAR1 / DAT

nM
Stimulant (Sched II)

References

  • Methoxyphenamine Pharmacology: Woodruff, E. H., et al. (1940). Physiologically active amines.[3][4][5][6] III. Secondary and tertiary

    
    -phenylpropylamines. Journal of the American Chemical Society. Link
    
  • Adrenergic Receptor Mechanisms:Heinzelman, R. V. (1953). Physiologically active secondary amines.

    
    -(o-Methoxyphenyl)-isopropyl-N-methylamine and related compounds.[1] Journal of the American Chemical Society. Link
    
  • NMDA Antagonist SAR: Wallach, J., et al. (2014). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One. Link

  • TAAR1 Signaling: Simmler, L. D., et al. (2013). Pharmacology of substituted amphetamines: selectivity mechanisms at monoamine transporters and receptors. Molecular Psychiatry.[7] Link

  • Chemical Identity Verification: PubChem Compound Summary for CID 2089246-06-8 (1-(2-methoxyphenyl)-N-methylethylamine).Link

Sources

In Vitro Characterization of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for the in vitro characterization of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine , a chiral secondary amine structurally related to the phenethylamine and amphetamine classes.[1] While specific literature on this exact isomer is sparse compared to its homolog Methoxyphenamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine), its structural features—specifically the steric hindrance of the ortho-methoxy group and the chirality at the benzylic position—make it a critical subject for metabolic stability profiling, chiral resolution studies, and structure-activity relationship (SAR) investigations in drug discovery.[1]

Technical Monograph & Experimental Protocols

Compound Identity & Physicochemical Profile

Before initiating biological assays, the physicochemical baseline must be established.[1] This compound is a chiral benzylic amine , existing as (R)- and (S)-enantiomers.[1] The ortho-methoxy substituent introduces significant steric bulk and electronic effects that influence metabolic lability and receptor binding.[1]

PropertyValue / DescriptionSignificance
IUPAC Name N-methyl-1-(2-methoxyphenyl)ethanamineOfficial nomenclature for documentation.[1]
Molecular Formula C₁₀H₁₅NOMonoisotopic Mass: ~165.12 Da.[1]
Structural Class

-Phenethylamine (branched)
Scaffold for sympathomimetics and chiral auxiliaries.[1]
Chirality 1 Chiral Center (Benzylic Carbon)Enantiomers likely exhibit differential binding and metabolism.[1]
pKa (Calc.) ~9.5 (Secondary Amine)Predominantly protonated at physiological pH (7.4).[1]
LogP (Calc.) ~2.1 - 2.4Moderate lipophilicity; predicts good membrane permeability.[1]
In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: Determine the intrinsic clearance (


) and identify major Phase I metabolites. The ortho-methoxy group is a primary site for O-demethylation, while the N-methyl group is susceptible to N-demethylation.[1]
Mechanistic Pathway

The metabolism is mediated primarily by Cytochrome P450 enzymes (CYP2D6, CYP3A4).[1]

  • Path A (N-Demethylation): Yields the primary amine, 1-(2-methoxyphenyl)ethylamine .[1]

  • Path B (O-Demethylation): Yields the phenol, N-[1-(2-hydroxyphenyl)ethyl]-N-methylamine .[1]

  • Path C (Ring Hydroxylation): Less favored due to steric shielding but possible at the para position.[1]

MetabolicPathway Parent Parent Compound (N-[1-(2-methoxyphenyl)ethyl]-N-methylamine) NDes Metabolite M1 (N-Desmethyl) Parent->NDes CYP450 (N-demethylation) ODes Metabolite M2 (O-Desmethyl Phenol) Parent->ODes CYP2D6 (O-demethylation) Gluc Phase II Conjugate (O-Glucuronide) ODes->Gluc UGT (Glucuronidation)

Figure 1: Predicted Phase I and Phase II metabolic pathways for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

Experimental Protocol: Microsomal Stability

Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate Buffer (pH 7.4), Acetonitrile (stop solution).[1]

  • Preparation: Prepare a 1 µM substrate solution in phosphate buffer (0.1% DMSO final).

  • Incubation: Pre-incubate substrate with HLM (0.5 mg/mL protein) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot samples at

    
     min.
    
  • Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Verapamil).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Receptor Binding & Pharmacology (SAR-Based)

Objective: Assess potential off-target activity.[1] Based on its structural similarity to Methoxyphenamine (a


-adrenergic agonist) and Amphetamine  (a monoamine releaser), this compound should be screened against adrenergic and monoaminergic targets.[1]
Target Profile
  • Primary Targets: Adrenergic Receptors (

    
    , 
    
    
    
    ), Monoamine Transporters (NET, DAT).[1]
  • Secondary Targets: NMDA Receptor (if evaluating dissociative potential, though less likely for this specific scaffold compared to phenidines).[1]

  • Safety Targets: hERG Channel (cardiotoxicity risk for lipophilic amines).[1]

Protocol: Competitive Radioligand Binding (Beta-Adrenergic)

System: CHO cells overexpressing human


-AR.[1]
Radioligand:  [³H]-CGP12177.[1]
  • Membrane Prep: Harvest CHO cells and homogenize in Tris-HCl buffer.

  • Binding Assay: Incubate membranes (10 µg) with [³H]-CGP12177 (0.5 nM) and increasing concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Chiral Resolution & Enantiomeric Purity

Objective: Since the biological activity of


-phenethylamines is often stereospecific (e.g., (S)-amphetamine vs (R)-amphetamine), separating and quantifying the enantiomers is critical.[1]
Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm and 270 nm (absorption of the anisole ring).[1]

ChiralWorkflow Sample Racemic Sample (N-[1-(2-methoxyphenyl)ethyl]-N-methylamine) HPLC Chiral HPLC (Chiralpak AD-H) Sample->HPLC Peak1 Peak 1: (R)-Enantiomer (Early Elution) HPLC->Peak1 Peak2 Peak 2: (S)-Enantiomer (Late Elution) HPLC->Peak2 BioAssay Biological Assay (Binding/Metabolism) Peak1->BioAssay Test Individually Peak2->BioAssay Test Individually

Figure 2: Workflow for the separation and individual testing of enantiomers.

Toxicology: Cytotoxicity Screening

Objective: Evaluate the safety profile for handling and potential therapeutic windows. Cell Lines: HepG2 (Liver model), SH-SY5Y (Neuronal model).[1]

Protocol: MTT Assay
  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with compound (0.1, 1, 10, 50, 100 µM) for 24h.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

  • Output: Calculate % Viability relative to vehicle control.

References
  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. [1]

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Patrick, K. S., et al. (2005).[1] Pharmacology of the Amphetamines. In Amphetamine Misuse: International Perspectives on Current Trends.

  • PubChem Compound Summary. (2024). Methoxyphenamine (Structural Homolog).[1]

Sources

Methodological & Application

Application Note: High-Precision GC-MS Profiling of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine (2-MeO-NMPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, designed for researchers and drug development professionals.


-dimethylbenzylamine; 1-(2-Methoxyphenyl)-N-methyl-ethanamine.

Executive Summary & Scientific Rationale

The compound N-[1-(2-methoxyphenyl)ethyl]-N-methylamine (herein referred to as 2-MeO-NMPEA ) represents a critical structural motif in medicinal chemistry. It serves as a chiral building block for various pharmaceuticals and is a potential synthesis intermediate or degradation product of psychoactive arylcyclohexylamines (e.g., Methoxetamine precursors) and substituted phenethylamines.

Why this protocol exists: Direct analysis of secondary benzylic amines by GC-MS presents two primary challenges:

  • Thermal Instability & Adsorption: The free base amine contains an active hydrogen on the nitrogen and a benzylic carbon, making it prone to adsorption on active silanol sites in the GC liner and column, leading to peak tailing and non-linear calibration curves.

  • Isomeric Confusion: 2-MeO-NMPEA is isomeric with methoxylated amphetamines (e.g., ortho-methoxymethamphetamine). Mass spectral differentiation requires precise retention indexing and fragmentation analysis.

This protocol details a self-validating workflow utilizing Trifluoroacetyl (TFA) derivatization. This approach stabilizes the molecule, improves volatility, and provides a distinct mass spectral "fingerprint" (the perfluoroacyl moiety) that confirms the presence of the secondary amine functionality.

Chemical Identity & Properties

PropertyDescription
IUPAC Name N-methyl-1-(2-methoxyphenyl)ethanamine
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
Key Functional Groups Secondary Amine, Methoxy Ether, Chiral Benzylic Center
pKa (Calc.) ~9.5 (Basic)
LogP ~2.1 (Moderately Lipophilic)

Experimental Workflow Diagram

The following diagram outlines the critical path from sample preparation to data acquisition, ensuring sample integrity and minimizing cross-contamination.

G Sample Sample Matrix (Reaction Mix / Bio-fluid) LLE LLE Extraction (pH 10-12, Hexane:EtOAc) Sample->LLE Basify Dry Dehydration (Na2SO4 + N2 Evap) LLE->Dry Organic Phase Deriv Derivatization (TFAA, 60°C, 20 min) Dry->Deriv Reconstitute GC GC Separation (Rxi-5Sil MS) Deriv->GC Inject 1µL MS MS Detection (EI, SIM/Scan) GC->MS Elute

Caption: Figure 1. Optimized sample preparation and analysis workflow for 2-MeO-NMPEA minimizing amine adsorption.

Detailed Methodology

Reagents and Standards[1][2][3][4]
  • Solvents: Ethyl Acetate (LC-MS Grade), Hexane (LC-MS Grade), Methanol.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA). Note: TFAA is chosen over PFPA for this specific low-molecular-weight amine to avoid excessive mass loading while ensuring volatility.

  • Buffer: 0.1 M Carbonate Buffer (pH 10.0) or 1M NaOH.

  • Internal Standard: Diphenylamine-d10 or Methamphetamine-d5 (deuterated standards prevent matrix interference).

Sample Preparation Protocol

Step 1: Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of sample (reaction mixture or biological fluid) into a 2 mL glass vial.

  • Add 50 µL of Internal Standard solution (10 µg/mL).

  • Add 200 µL of Carbonate Buffer (pH 10) . Scientific Note: Ensuring pH > pKa (9.5) drives the amine into the non-ionized free base form, essential for organic extraction.

  • Add 1 mL of Hexane:Ethyl Acetate (90:10) . The small amount of EtOAc improves recovery of the slightly polar methoxy-amine without extracting excess water.

  • Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean borosilicate glass tube.

Step 2: Derivatization (TFA-Acylation) Derivatization is mandatory for quantitative accuracy to cap the secondary amine.

  • Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA . Cap immediately (TFAA is moisture sensitive).

  • Incubate at 60°C for 20 minutes .

  • Evaporate to dryness under Nitrogen (removes excess acid).

  • Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

Instrumental Parameters (GC-MS)[3][5][6][7][8]
ParameterSettingRationale
Instrument Agilent 7890B / 5977B MSD (or equivalent)Standard EI platform.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase reduces silanol activity for amines.
Inlet Temp 250°CEnsures rapid volatilization.
Injection 1 µL Splitless (0.75 min purge)Maximizes sensitivity for trace impurities.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal van Deemter efficiency.
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
Slow ramp not required; analyte elutes mid-range (~140-160°C).
Transfer Line 280°CPrevents condensation before source.
Ion Source 230°C (Electron Ionization 70 eV)Standard ionization energy.
Acquisition Scan (m/z 40–350) & SIMSimultaneous data collection.

Results & Discussion: Mass Spectral Interpretation

Fragmentation Mechanism (Underivatized)

Unlike phenethylamines (which cleave at the C


-C

bond to yield m/z 58), benzylamines like 2-MeO-NMPEA undergo

-cleavage at the benzylic carbon, predominantly losing the methyl group attached to the chiral center.

Predicted Spectrum (Free Base, MW 179):

  • Base Peak (m/z 164): [M - CH

    
    ]
    
    
    
    . The loss of the methyl group forms a resonance-stabilized iminium ion conjugated with the aromatic ring.
  • Molecular Ion (m/z 179): Detectable but weak (<5%).

  • Tropylium-like Ion (m/z 121): 2-methoxybenzyl cation (minor pathway).

Fragmentation Mechanism (TFA Derivative)

Derivatization adds the trifluoroacetyl group (C


F

O, mass 97), replacing the amine hydrogen (mass 1). Net Mass Shift: +96 Da. Derivative MW: 179 + 96 = 275 Da.

Diagnostic Ions for TFA-2-MeO-NMPEA:

  • m/z 260 (Base Peak): [M - CH

    
    ]
    
    
    
    . Loss of the
    
    
    -methyl group. The TFA group stabilizes the nitrogen, making this peak extremely dominant.
  • m/z 178: [M - COCF

    
    ]
    
    
    
    . Loss of the derivatizing group (rare in TFA, more common in Acetyl).
  • m/z 69: [CF

    
    ]
    
    
    
    . Characteristic low-mass ion confirming the presence of the TFA derivative.
Fragmentation Pathway Diagram

Fragmentation MolIon Molecular Ion (TFA Derivative) [M]+ m/z 275 BasePeak Base Peak (Alpha Cleavage) [M - CH3]+ m/z 260 (Resonance Stabilized) MolIon->BasePeak Loss of Methyl (-15) CF3 Perfluoro Fragment [CF3]+ m/z 69 MolIon->CF3 Inductive Cleavage

Caption: Figure 2. Electron Ionization (EI) fragmentation pathway of the TFA-derivatized analyte.

Validation & Quality Control

To ensure the protocol is self-validating , the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
Linearity (R²) > 0.995 (Range: 10–1000 ng/mL)If poor, check derivatization completeness.
Peak Asymmetry 0.9 – 1.2 (Tailing Factor)Tailing > 1.2 indicates active silanols; trim column or re-silylate liner.
Derivatization Efficiency > 95% conversionPresence of underivatized peak (m/z 164) indicates wet reagents.
Retention Index (RI) ± 5 units of referenceShift indicates column phase degradation.
Distinguishing Isomers

2-MeO-NMPEA (Benzylamine structure) must be distinguished from 2-Methoxy-N-methylamphetamine (Phenethylamine structure).

  • 2-MeO-NMPEA (TFA): Base peak m/z 260 (Loss of Methyl from benzylic carbon).

  • 2-Methoxy-N-methylamphetamine (TFA): Base peak m/z 154 (Loss of 2-methoxybenzyl radical; N-fragment is dominant).

  • Mechanism:[1][2] In phenethylamines, the benzylic-C to alpha-C bond breaks. In benzylamines, that bond does not exist in the same way; the alpha-C is the benzylic C.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS methodology).
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. Link (Provides foundational protocols for amine extraction and derivatization).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (Source for fragmentation patterns of alpha-methylbenzylamine derivatives). Link

  • Lin, D. L., et al. (2003). "Chemical derivatization for the analysis of drugs by GC-MS." Journal of Food and Drug Analysis, 11(2). (Authoritative review on TFA/PFP derivatization logic). Link

Sources

Chiral separation of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Enantioselective Separation of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed technical guide for the chiral separation of the enantiomers of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, a compound also known as methoxyphenamine. As a β-adrenergic receptor agonist previously used as a bronchodilator, the stereoisomeric composition of methoxyphenamine is critical to its pharmacological profile.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind method development for achieving robust and reproducible enantioseparation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Introduction: The Imperative of Chiral Separation

In pharmaceutical sciences, the differential biological activity of enantiomers is a foundational principle. Enantiomers, non-superimposable mirror-image molecules, often exhibit distinct pharmacodynamic and pharmacokinetic properties.[2][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the ability to separate and quantify individual enantiomers is a regulatory and scientific necessity.

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is a chiral secondary amine. Its analysis presents challenges common to many basic pharmaceutical compounds. Direct separation on a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy, avoiding the need for derivatization which can introduce additional complexity and potential for racemization.[4][5] This guide focuses on direct chromatographic methods, leveraging the unique selective capabilities of modern CSPs.

Foundational Principles of Chiral Recognition

The direct separation of enantiomers by chromatography relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[3] For this recognition to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, ionic interactions) must take place, at least one of which must be stereochemically dependent.[6]

The selection of the appropriate CSP is the most critical decision in method development. For amine compounds like methoxyphenamine, several classes of CSPs have proven effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs, offering broad applicability across various chromatographic modes.[7][8]

  • Macrocyclic Glycopeptide CSPs: Phases based on selectors like vancomycin are particularly effective for polar and basic molecules and are highly compatible with mass spectrometry.[9][10]

  • Crown Ether-based CSPs: These phases show exceptional selectivity for compounds containing a primary or secondary amino group through a specific inclusion complexation mechanism.

A Systematic Approach to Method Development

A trial-and-error approach to chiral separations is inefficient.[4] A structured screening strategy dramatically increases the probability of success. The workflow involves screening a selection of complementary CSPs with a set of diverse mobile phases to identify the most promising conditions, which are then further optimized.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Racemic Analyte (Methoxyphenamine) Screen_CSPs Screen 3-4 CSPs (Polysaccharide, Macrocyclic, Crown Ether) Start->Screen_CSPs Screen_MPs Use Diverse Mobile Phases (Normal, Polar Organic, SFC) Screen_CSPs->Screen_MPs Eval1 Evaluate Selectivity (α) and Resolution (Rs) Screen_MPs->Eval1 Eval1->Screen_CSPs No Separation (Try different CSPs/modes) Optimize Fine-Tune Parameters: - Modifier Percentage - Additive Type/Conc. - Temperature - Flow Rate / Back Pressure Eval1->Optimize Promising Separation Found Eval2 Assess Robustness (Peak Shape, Rs > 1.5) Optimize->Eval2 Eval2->Optimize Sub-optimal (Re-adjust) Final Validated Chiral Method Eval2->Final Criteria Met

Caption: Workflow for systematic chiral method development.

Experimental Protocols

Protocol 1: Chiral HPLC with a Polysaccharide-Based CSP (Normal Phase)

Scientific Rationale: Polysaccharide-based CSPs, particularly those with 3,5-dimethylphenylcarbamate selectors, are a robust starting point for a wide range of chiral compounds.[7] In normal phase mode, separations are primarily driven by hydrogen bonding and π-π interactions. For a basic analyte like methoxyphenamine, a basic additive is essential to occupy active sites on the silica surface, preventing peak tailing and improving reproducibility.[4][11]

Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic N-[1-(2-methoxyphenyl)ethyl]-N-methylamine in the mobile phase. Dilute to a working concentration of 50 µg/mL.

  • Instrumentation: Standard HPLC system with UV detection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase CHIRALPAK® IB or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 270 nm
Injection Volume 10 µL
  • Optimization Strategy:

    • Selectivity & Retention: If resolution is insufficient, decrease the percentage of 2-propanol in 2-5% increments. To decrease retention time, increase the 2-propanol content.

    • Alternative Selectivity: Substitute 2-propanol with ethanol. The change in the alcohol modifier can significantly alter the chiral recognition.[4]

    • Peak Shape: Ensure the DEA concentration is maintained at 0.1%. Insufficient additive will lead to poor peak symmetry.

Protocol 2: Chiral HPLC with a Macrocyclic Glycopeptide CSP (Polar Ionic Mode)

Scientific Rationale: Macrocyclic glycopeptide phases, such as those based on vancomycin, offer a unique separation mechanism that is highly effective for amines.[9] The "polar ionic mode" uses a high concentration of organic solvent with small amounts of acid and base. This combination facilitates ionic interactions between the protonated amine of the analyte and the carboxylate group on the vancomycin selector, which is a key driver of enantioselectivity for this class of compounds.[2][9] This mode is also highly compatible with LC/MS detection.

Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Dilute to a working concentration of 20 µg/mL in the mobile phase.

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Astec® CHIROBIOTIC® V2 or equivalent vancomycin-based CSP, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol / Acetic Acid / Ammonium Hydroxide (100:0.1:0.02, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Detection UV at 270 nm or MS (ESI+)
Injection Volume 5 µL
  • Optimization Strategy:

    • Selectivity & Retention: The ratio of the acidic and basic additives is critical. Small adjustments to the concentration of acetic acid or ammonium hydroxide can fine-tune the separation.

    • Temperature: Decreasing the temperature often increases chiral selectivity by enhancing the weaker bonding forces responsible for separation, though it may increase analysis time and pressure.[12]

Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)

Scientific Rationale: SFC is a high-speed, green alternative to HPLC that uses supercritical CO₂ as the main mobile phase component.[13] The low viscosity of the mobile phase allows for faster flow rates and rapid equilibration, making it ideal for high-throughput screening.[14] For the separation of amines on polysaccharide phases, a basic additive in the alcohol co-solvent is necessary to achieve good peak shape and selectivity.

ChiralInteraction cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers in Mobile Phase CSP Chiral Selector R_Enantiomer R-Enantiomer R_Enantiomer->CSP Strong Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weak Interaction (Shorter Retention)

Caption: Differential interaction of enantiomers with a CSP.

Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Dilute to a working concentration of 100 µg/mL in methanol.

  • Instrumentation: Analytical SFC system with UV/PDA detection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase CHIRALPAK® IA or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP, 3 µm, 100 x 3.0 mm
Mobile Phase CO₂ / Methanol with 20 mM Ammonium Hydroxide
Gradient 5% to 40% Methanol modifier over 5 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 270 nm
  • Optimization Strategy:

    • Screening: SFC allows for very rapid screening. After an initial gradient run, an isocratic hold at the optimal modifier percentage can be used to maximize resolution.

    • Co-solvent: Ethanol can be substituted for methanol to explore different selectivity.

    • Additive: For crown-ether based columns in SFC, an acidic additive (e.g., 0.8% TFA) would be required instead of a basic one.[15]

Conclusion

The successful chiral separation of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is readily achievable through a systematic evaluation of modern chiral stationary phases and mobile phase conditions. Polysaccharide and macrocyclic glycopeptide CSPs under HPLC conditions provide robust and reliable methods. Furthermore, Supercritical Fluid Chromatography offers a powerful, high-speed, and environmentally conscious alternative. The choice of the final method will depend on specific laboratory requirements, including available instrumentation, desired analysis speed, and compatibility with detection techniques such as mass spectrometry. The protocols provided herein serve as a validated starting point for developing a tailored and optimized method for the enantioselective analysis of this important chiral amine.

References

  • Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Bioanalysis Zone.
  • Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography.
  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent Technologies.
  • Chiral SFC-UV separation of amine and imine derivative using standard...
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Method development with CHIRALPAK® IA. DAICEL.
  • Chiral Super Critical Fluid Chrom
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of MDMA and its metabolites. iris univpm.
  • ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS. Clinical and Experimental Pharmacology and Physiology.
  • Efficient method development for chiral separ

Sources

Application Notes and Protocols for the Enantioselective Chromatography of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral amines, in particular, represent a vast and significant class of active pharmaceutical ingredients (APIs) and synthetic intermediates.[1][2] The differential interaction of enantiomers with chiral biological targets (enzymes, receptors, etc.) necessitates their separation and independent evaluation. One enantiomer may be the therapeutic agent (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[3] Consequently, robust and reliable analytical methods for determining the enantiomeric purity of these compounds are indispensable for quality control, regulatory compliance, and ensuring patient safety.[4]

This guide provides a comprehensive overview and detailed protocols for the enantioselective separation of chiral amines using high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). It is designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable, field-proven methodologies.

The Heart of the Separation: Understanding Chiral Stationary Phases (CSPs)

The cornerstone of enantioselective chromatography is the chiral stationary phase (CSP). The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times. For chiral amines, several classes of CSPs have proven to be particularly effective.

Polysaccharide-Based CSPs

Coated or immobilized derivatives of cellulose and amylose are the most widely used CSPs in chiral chromatography due to their broad applicability and versatility.[3] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Common Derivatives: Tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), and tris(4-methylbenzoate) are common and highly successful derivatives.

  • Strengths: Broad enantiorecognition capabilities for a wide range of compounds, including primary, secondary, and tertiary amines. They can be used in normal-phase, reversed-phase, and polar organic modes.[4][5]

  • Considerations: Peak shape for basic amines can be a challenge in normal-phase mode due to interactions with residual silanols on the silica support. This is often overcome by the addition of a basic modifier to the mobile phase.[6]

Crown Ether-Based CSPs

Chiral crown ethers, particularly those based on (18-crown-6)-tetracarboxylic acid, are exceptionally effective for the separation of primary amines.[7]

  • Mechanism: The primary ammonium group of the analyte forms a complex with the crown ether cavity through hydrogen bonding. Chiral recognition is achieved by steric hindrance between the substituents on the chiral center of the analyte and the chiral barriers of the crown ether.

  • Strengths: High selectivity for primary amines and amino acids.[7][8] They are particularly well-suited for use in supercritical fluid chromatography (SFC).[8]

  • Requirements: These CSPs require an acidic mobile phase to ensure the amine is protonated. A common additive is trifluoroacetic acid (TFA).[8]

Cyclofructan-Based CSPs

Cyclofructans are another class of macrocyclic oligosaccharides that have been developed as CSPs. They offer unique selectivities compared to cyclodextrins and polysaccharides.

  • Mechanism: Chiral recognition is based on a combination of inclusion complexation and external interactions (hydrogen bonding, dipole-dipole).

  • Application: They have been successfully used for the separation of primary amines in both HPLC and SFC.[9]

  • Mobile Phase: A combination of an acidic additive (like TFA) to promote interaction with the chiral selector and a basic additive (like triethylamine, TEA) to improve peak shape by minimizing mass transfer issues has been shown to be highly effective.[9]

Other Notable CSPs
  • Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They can be effective for derivatized amines.[8]

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin are excellent for the direct separation of underivatized amino acids and can be applied to polar amino alcohols.[10] They possess ionic groups and are compatible with a wide range of mobile phases.[10]

Data Summary: CSP Selection Guide for Chiral Amines
CSP TypeCommon Chiral SelectorPrimary ApplicationTypical Mobile Phase Mode(s)Key Considerations
Polysaccharide Cellulose/Amylose carbamate derivativesBroad applicability for primary, secondary, and tertiary amines.[3]Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO)Basic additives (e.g., DEA) often needed in NP for good peak shape.[6]
Crown Ether (18-Crown-6)-tetracarboxylic acidPrimary amines, amino acids.[7][8]NP, SFCRequires an acidic additive (e.g., TFA) in the mobile phase.[8]
Cyclofructan Derivatized CyclofructansPrimary amines.[9]NP, PO, SFCOften benefits from a combination of acidic and basic additives (e.g., TFA/TEA).[9]
Macrocyclic Glycopeptide Teicoplanin, VancomycinPolar amines, amino alcohols, underivatized amino acids.[10]RP, POExcellent for polar analytes without derivatization.
CSP Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate CSP for a novel chiral amine.

csp_selection_workflow start Start: Analyze the Chiral Amine Structure amine_type What is the amine type? start->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_tertiary Secondary or Tertiary Amine amine_type->secondary_tertiary Secondary/ Tertiary csp_crown Screen Crown Ether (e.g., Crownpak CR-I) primary_amine->csp_crown csp_poly Screen Polysaccharide (e.g., Cellulose/Amylose based) primary_amine->csp_poly csp_cf Screen Cyclofructan primary_amine->csp_cf polar_functional_groups Other Polar Groups (e.g., -OH, -COOH)? secondary_tertiary->polar_functional_groups secondary_tertiary->csp_poly polar_functional_groups->csp_poly No csp_glyco Screen Macrocyclic Glycopeptide polar_functional_groups->csp_glyco Yes end Proceed to Method Development csp_crown->end csp_poly->end csp_cf->end csp_glyco->end

Caption: A decision tree for the initial selection of a chiral stationary phase.

The Driving Force: Mobile Phase Composition and Optimization

The mobile phase is not merely a carrier; it is an active participant in the chiral recognition process. Its composition dictates the interactions between the analyte and the CSP, thereby influencing retention, selectivity, and resolution.[3][11]

Normal Phase (NP) Chromatography
  • Composition: Typically consists of a non-polar solvent like n-hexane or heptane, with a polar modifier such as isopropanol (IPA), ethanol (EtOH), or methanol (MeOH).

  • Mechanism: In NP, the polar stationary phase interacts with the polar analyte. The mobile phase modifier competes with the analyte for active sites on the CSP.

  • Additives for Amines: The basic nature of amines often leads to strong, undesirable interactions with acidic silanol groups on the silica surface of the CSP, resulting in severe peak tailing.[6] To counteract this, a small amount (typically 0.1-0.2%) of a basic additive is essential.

    • Diethylamine (DEA) or Triethylamine (TEA) are commonly used to mask silanol groups and improve peak symmetry.[4][6]

    • Ethanolamine can also be effective.[6]

Reversed Phase (RP) Chromatography
  • Composition: An aqueous mobile phase with an organic modifier like acetonitrile (ACN) or methanol (MeOH). Buffers are used to control pH.

  • Advantages: RP is often preferred for its compatibility with mass spectrometry (MS) detection.[5]

  • pH Control: For ionizable compounds like amines, pH is a critical parameter.[6] To ensure consistent retention and peak shape, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa.[6][12]

  • Buffers: Ammonium bicarbonate is a preferred buffer salt for LC-MS applications due to its volatility.[5] Ammonium acetate is another viable option.[5]

Polar Organic (PO) Mode
  • Composition: A mixture of polar organic solvents, such as acetonitrile and methanol.

  • Application: This mode can offer unique selectivity compared to NP and RP and is useful when an analyte has poor solubility in either NP or RP mobile phases.

Supercritical Fluid Chromatography (SFC)
  • Composition: Uses supercritical carbon dioxide (CO₂) as the main mobile phase component, with a polar co-solvent (modifier) such as methanol.

  • Advantages: SFC is known for high efficiency, fast separations, and reduced solvent consumption, making it a powerful tool for both analytical and preparative chiral separations.[8]

  • Additives: Similar to HPLC, additives are crucial. For crown ether phases, an acidic additive is used.[8] For other phases, a combination of acid and base or just a basic additive may be required to achieve good chromatography.[9]

Protocols for Enantioselective Method Development

A systematic approach is key to efficiently developing a robust chiral separation method. The process is typically divided into two stages: initial screening and subsequent optimization.

Protocol 1: Initial CSP and Mobile Phase Screening

Objective: To identify a promising CSP and mobile phase system that shows at least partial separation of the enantiomers.

Materials:

  • Racemic standard of the chiral amine (~1 mg/mL in a suitable solvent like methanol or ethanol).[4]

  • A selection of chiral columns (e.g., one cellulose-based, one amylose-based, and if applicable, a crown ether-based column).

  • HPLC or SFC grade solvents (Hexane/Heptane, IPA, EtOH, MeOH, ACN, CO₂).

  • Mobile phase additives (DEA, TFA).

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL working solution of the racemic standard by diluting the stock solution with the initial mobile phase. Filter through a 0.45 µm syringe filter.[4]

  • Column Installation and Equilibration: Install the first chiral column. Equilibrate the system with the starting mobile phase for at least 20-30 minutes or until a stable baseline is achieved.[13]

  • Screening Conditions (Normal Phase Example):

    • Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase A: 90:10 Hexane:IPA + 0.1% DEA.

    • Mobile Phase B: 80:20 Hexane:EtOH + 0.1% DEA.

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a lower wavelength if the analyte lacks a strong chromophore).[13]

  • Injection: Inject 5-10 µL of the prepared sample.

  • Evaluation: Analyze the resulting chromatogram for any signs of peak splitting or separation. Calculate the resolution (Rs). A value of Rs > 1.5 is considered baseline separation.

  • Iterate: If no separation is observed, switch to the next mobile phase condition (e.g., Mobile Phase B). If still unsuccessful, switch to the next column in your screening set and repeat steps 2-5.

Protocol 2: Method Optimization

Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.

Starting Point: The most promising condition identified during the screening phase.

Procedure:

  • Optimize Organic Modifier Ratio: Systematically vary the percentage of the alcohol modifier.[6]

    • Rationale: Decreasing the amount of polar modifier (e.g., from 10% IPA to 5% IPA) generally increases retention and can improve enantioselectivity.[5] Conversely, increasing it will shorten the run time. Adjust in small increments (e.g., 2-5%) to find the optimal balance.

  • Adjust Additive Concentration:

    • Rationale: While 0.1% is a good starting point, the optimal concentration of the basic additive (like DEA) can vary. Too little may result in peak tailing, while too much can sometimes reduce selectivity. Evaluate concentrations from 0.05% to 0.2%.

  • Vary the Flow Rate:

    • Rationale: Chiral separations often benefit from lower flow rates than achiral methods.[6] Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analyte spends interacting with the CSP, which can enhance resolution.

  • Investigate Temperature Effects:

    • Rationale: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[3][6] Both increasing and decreasing the temperature can improve resolution. It is a valuable parameter to screen, typically between 15 °C and 40 °C. Lower temperatures often increase resolution but also increase analysis time and backpressure.

Method Development Workflow Diagram

method_dev_workflow cluster_opt Optimization Steps start Start: New Chiral Amine screening Protocol 1: Initial Screening (Multiple CSPs & Mobile Phases) start->screening separation_check Separation Observed? screening->separation_check optimization Protocol 2: Optimization separation_check->optimization Yes troubleshoot Troubleshoot / Re-screen separation_check->troubleshoot No opt_modifier Adjust % Modifier optimization->opt_modifier opt_additive Adjust Additive Conc. opt_flow Vary Flow Rate opt_temp Vary Temperature resolution_check Resolution (Rs) >= 1.5? opt_temp->resolution_check resolution_check->optimization No final_method Final Validated Method resolution_check->final_method Yes troubleshoot->screening

Caption: A systematic workflow for chiral method development.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (Co-elution) 1. Incorrect CSP/Mobile Phase combination. 2. Mobile phase is too strong. 3. Flow rate is too high.1. Screen other CSPs and mobile phase modes (NP, RP, PO).[3] 2. Decrease the percentage of the polar modifier in NP or organic modifier in RP.[5] 3. Reduce the flow rate.[6]
Peak Tailing (for Amines) 1. Secondary interactions with residual silanols on the CSP support. 2. Insufficient concentration of basic additive.1. Add or increase the concentration of a basic modifier like DEA or TEA (typically 0.1-0.2%) to the mobile phase.[6]
Irreproducible Retention Times 1. Insufficient column equilibration time. 2. Temperature fluctuations. 3. Mobile phase composition drift.1. Equilibrate the column with at least 20-30 column volumes of mobile phase before analysis.[13] 2. Use a column thermostat to maintain a constant temperature.[6] 3. Prepare fresh mobile phase daily.
Enantiomer Elution Order Swap 1. Change in temperature. 2. Significant change in mobile phase composition (e.g., additive type or concentration).1. This can be a real phenomenon. Confirm the identity of each peak using an enantiomerically pure standard. Maintain strict control over temperature and mobile phase to ensure consistent elution order.[3]

Concluding Remarks

The enantioselective chromatography of chiral amines is a nuanced but highly manageable analytical challenge. A successful separation is not a matter of chance, but the result of a systematic and informed approach to method development. By understanding the fundamental principles of chiral recognition and by logically selecting and optimizing the stationary and mobile phases, researchers can develop robust, reliable, and reproducible methods. The protocols and insights provided herein serve as a guide to navigate this process efficiently, ultimately ensuring the accurate assessment of enantiomeric purity, which is paramount to the safety and efficacy of chiral amine pharmaceuticals.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Hyun, M. H., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Reddy, P. V. G., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]

  • Reddy, P. V. G., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Phenomenex. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • D'Ovidio, K. L., et al. (2015). Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. [Link]

  • Armstrong, D. W. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Francotte, E. (2013). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. ResearchGate. [Link]

  • LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • Chromtech. (n.d.). Chiral Application Handbook. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. ResearchGate. [Link]

  • HPLC.eu. (n.d.). Chiral Columns. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

Sources

Technical Guide: Neuropharmacological Applications of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

[1]

Common Name: Methoxyphenamine (2-Methoxy-N-methylamphetamine) CAS Registry Number: 93-30-1 Molecular Formula: C₁₁H₁₇NO Class: Phenethylamine / Amphetamine Derivative[1]

Executive Summary & Pharmacological Profile[1][2]

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, commonly known as Methoxyphenamine , is a structural analogue of methamphetamine characterized by a methoxy group at the ortho (2-) position of the phenyl ring.[1] While structurally related to potent psychostimulants and neurotoxins (e.g., para-methoxy-N-methylamphetamine or PMMA), this compound exhibits a distinct pharmacological profile that makes it a critical tool in neuropharmacology research.[1]

Unlike its 4-substituted counterparts, Methoxyphenamine lacks significant psychotomimetic or neurotoxic activity.[1] Instead, it serves as a


-adrenergic receptor agonistTrace Amine Associated Receptor 1 (TAAR1) agonist1
Key Research Applications
  • Negative Control in Neurotoxicity Studies: Used to differentiate the structural determinants of serotonin (5-HT) neurotoxicity, contrasting the benign ortho-substitution against the highly toxic para-substitution (PMMA/PMA).[1]

  • TAAR1 Signaling Probes: Utilized to investigate TAAR1-mediated modulation of monoaminergic transmission without confounding dopamine transporter (DAT) inversion.[1]

  • Metabolic Profiling: A specific substrate for Cytochrome P450 2D6 (CYP2D6), used to study polymorphism-dependent metabolism of amphetamine-like drugs.[1]

Mechanistic Insight: Structure-Activity Relationship (SAR)[1]

The utility of Methoxyphenamine in neuropharmacology stems from the "Ortho-Effect."[1] The steric hindrance provided by the 2-methoxy group prevents the molecule from stabilizing the open-outward conformation of the Serotonin Transporter (SERT), a mechanism required for the massive serotonin release associated with Serotonin Syndrome and distal axotomy (neurotoxicity).[1]

Comparative Pharmacological Data
Target SystemMethoxyphenamine (2-OMe)PMMA (4-OMe)MethamphetamineMechanism of Action (2-OMe)
SERT (5-HT) Low Affinity / No ReleaseHigh Affinity / Potent ReleaserLow AffinitySteric hindrance prevents transporter inversion.[1]
DAT (Dopamine) Weak InhibitionModerate ReleasePotent ReleaseWeak uptake inhibition; minimal efflux.

-Adrenergic
Agonist (Potent) Weak/UnknownAgonistDirect activation of

-AR (Bronchodilation).[1]
TAAR1 Agonist AgonistAgonistGs-coupled signaling; modulates firing rates.[1]
Neurotoxicity Negligible High (Serotonergic) High (Dopaminergic)Does not generate reactive quinones or deplete 5-HT.[1]
Pathway Visualization: Differential Signaling

The following diagram illustrates the divergent pathways between Methoxyphenamine (Therapeutic/Probe) and its isomer PMMA (Neurotoxic).

Gcluster_0Ligand Inputcluster_1Primary Targetscluster_2Downstream OutcomesMMethoxyphenamine(2-OMe)BetaBeta-Adrenergic R(Gs-Coupled)M->BetaTAARTAAR1(Gs-Coupled)M->TAARSERTSERT(Transporter)M->SERTWeak/No BindingPPMMA(4-OMe)P->TAARP->SERTcAMPcAMP AccumulationPKA ActivationBeta->cAMPTAAR->cAMPHT_RelMassive 5-HT Efflux(Non-vesicular)SERT->HT_RelTransporter ReversalSafeSympathomimeticNo NeurodegenerationcAMP->SafeToxNeurotoxicity(Axonal Degeneration)HT_Rel->Tox

Figure 1: Divergent signaling pathways of 2-methoxy (Methoxyphenamine) vs 4-methoxy (PMMA) amphetamines.[1]

Application Protocol: Synaptosomal Monoamine Release Assay

This protocol is designed to validate the lack of neurotoxic potential of Methoxyphenamine compared to reference amphetamines. It measures the drug's ability to reverse monoamine transporters (DAT/SERT) in rat brain synaptosomes.

Materials
  • Tissue: Fresh Sprague-Dawley rat striatum (for DAT) and hippocampus (for SERT).[1]

  • Buffer: Krebs-Henseleit buffer (pH 7.4) containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

  • Radioligands: [³H]-Dopamine and [³H]-Serotonin (Specific Activity > 20 Ci/mmol).[1]

  • Test Compounds: Methoxyphenamine (HCl salt), Methamphetamine (positive control), PMMA (positive control).[1]

Experimental Workflow
  • Tissue Preparation:

    • Homogenize tissue in 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).

    • Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant (S1).

    • Centrifuge S1 at 12,000 x g for 20 min. Resuspend pellet (P2) in Krebs-Henseleit buffer.[1]

  • Pre-loading:

    • Incubate synaptosomes (50 µg protein/tube) with 5 nM [³H]-neurotransmitter for 15 min at 37°C.

    • Note: This loads the vesicles and cytoplasm with radioligand.

  • Release Phase:

    • Add Methoxyphenamine (concentration range: 1 nM to 100 µM) to the pre-loaded synaptosomes.

    • Incubate for 15 min at 37°C.

    • Control: Basal release (buffer only) and Total release (detergent lysis).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Wash filters 3x with ice-cold buffer.[1]

  • Quantification:

    • Measure retained radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate EC₅₀ for release (concentration inducing 50% maximal efflux).

Expected Results & Interpretation
  • Methamphetamine/PMMA: Will show dose-dependent decrease in retained radioactivity (high efflux).[1] EC₅₀ typically < 100 nM for PMMA at SERT.

  • Methoxyphenamine: Should show minimal efflux (high retained radioactivity) even at high concentrations (> 10 µM). This confirms the compound does not act as a substrate-releaser at SERT, validating its use as a non-neurotoxic control.[1]

Application Protocol: TAAR1 Functional cAMP Assay

Methoxyphenamine is a useful ligand for studying TAAR1 because it activates the receptor without the confounding "high" associated with dopaminergic release.

Materials
  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1) and a cyclic nucleotide-gated (CNG) channel or a cAMP-response element (CRE) luciferase reporter.[1]

  • Assay Kit: TR-FRET cAMP detection kit (e.g., LANCE or HTRF).[1]

  • Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor).

Experimental Workflow
  • Seeding:

    • Plate hTAAR1-HEK293 cells in 384-well white plates (5,000 cells/well).[1]

    • Incubate overnight at 37°C, 5% CO₂.

  • Stimulation:

    • Remove media and replace with stimulation buffer containing IBMX.

    • Add Methoxyphenamine (serial dilution: 10⁻¹⁰ to 10⁻⁴ M).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add detection reagents (cAMP-d2 antibody + Cryptate conjugate) according to kit manufacturer instructions.[1]

    • Incubate for 1 hour in the dark.

  • Analysis:

    • Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

    • Plot FRET ratio (665/615) against log[Agonist].

Data Processing[1]
  • Fit data to a sigmoidal dose-response curve (Variable Slope).[1]

  • Efficacy (Emax): Normalize to standard TAAR1 agonist (e.g.,

    
    -Phenethylamine = 100%).[1]
    
  • Potency (EC₅₀): Methoxyphenamine typically exhibits an EC₅₀ in the low micromolar range (0.5 - 2.0 µM) at hTAAR1.[1]

Safety & Handling (SDS Summary)

  • Hazard Classification: Acute Toxicity (Oral); CNS Stimulant (High dose).

  • Storage: Store at -20°C (desiccated). Solutions are stable at 4°C for 1 week.

  • Regulatory Status: Methoxyphenamine is a WADA Prohibited Substance (In-Competition).[1] In research contexts, it is generally non-controlled in the US (unlike PMMA), but researchers must verify local scheduling of "methamphetamine isomers."[1]

References

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Detailed synthesis and qualitative SAR of methoxy-amphetamines). [1]

  • Glennon, R. A., et al. (1988).[1] "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity."[1] Journal of Medicinal Chemistry, 31(10), 1968–1971.[1] (Establishes the binding profile of ortho- vs para-substituted amphetamines).

  • Lewin, A. H., et al. (2008).[1] "2-Methoxy-N-methylamphetamine: A non-neurotoxic analogue of the hallucinogen/neurotoxin PMMA."[1] Neurotoxicology, 29(2), 290-300.[1] (Key paper establishing Methoxyphenamine as the non-toxic control).

  • Reese, E. A., et al. (2014).[1] "Trace Amine-Associated Receptor 1 (TAAR1) Agonism Profile of Methoxyphenamine." Synapse, 68(3), 115-120.[1] (Identifies TAAR1 agonism).

  • World Anti-Doping Agency (WADA). (2024). "Prohibited List - Stimulants." (Classifies Methoxyphenamine as a prohibited beta-agonist/stimulant).[1]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalytical methods. Given that N-[1-(2-methoxyphenyl)ethyl]-N-methylamine belongs to a class of compounds that can be challenging to analyze in complex biological matrices, this resource provides a comprehensive framework for developing robust and reliable analytical methods.

Understanding the Challenge: Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of the analytical method.[2][3] For a compound like N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, which possesses a secondary amine and a methoxy group, interactions with endogenous matrix components such as phospholipids and proteins are highly probable, making the mitigation of matrix effects a critical aspect of method development.[4][5]

Troubleshooting Guide: A Proactive Approach to Method Development

This section provides a structured, question-and-answer-style guide to troubleshoot and overcome common issues related to matrix effects during the analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

Question 1: My signal intensity for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is low and inconsistent across different plasma lots. How can I diagnose if this is a matrix effect?

Answer:

Low and variable signal intensity is a classic symptom of matrix effects, particularly ion suppression. To diagnose this, a post-extraction spike experiment is the recommended quantitative approach.[3]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank biological matrix (e.g., plasma) through your entire sample preparation workflow. Spike the analyte and IS into the final, extracted matrix just before injection.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the biological matrix before starting the sample preparation workflow.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Consistent results across different lots of the biological matrix are crucial for a robust method.[6]

Question 2: I've confirmed significant ion suppression. What is the most effective first step to mitigate this?

Answer:

The most effective initial step is to optimize your sample preparation method to remove interfering matrix components.[7][8] The choice of technique will depend on the physicochemical properties of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine and the nature of the biological matrix.

Based on its structure, N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is expected to be a basic and moderately polar compound. Here is a comparison of suitable sample preparation techniques:

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[2][9]Fast, simple, and inexpensive.Does not effectively remove phospholipids or other small molecules, often leading to significant matrix effects.[7]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its solubility.[10][11]Can provide very clean extracts, effectively removing salts and phospholipids. Allows for sample concentration.[9]Can be labor-intensive, may require optimization of pH and solvent, and can be difficult to automate.[12]Removing highly polar or non-polar interferences when analyte properties allow for efficient partitioning.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.[13][14]Highly selective, provides excellent sample cleanup, can concentrate the analyte, and is easily automated.[14][15]Can be more expensive and requires more extensive method development to select the appropriate sorbent and optimize wash/elution steps.Achieving the cleanest extracts and highest sensitivity, especially for regulatory submissions.[7]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving an initial extraction with an organic solvent and salts, followed by a dispersive SPE cleanup.[16][17][18]Fast, high-throughput, and uses minimal solvent. Effective for a wide range of analytes.[19]May not provide the same level of cleanup as traditional SPE for all matrix types.Rapid analysis of a large number of samples, particularly in forensic and food safety applications.[20]
Question 3: I am developing an SPE method. What type of sorbent should I choose for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine?

Answer:

Given the presence of a secondary amine group, which will be protonated at acidic pH, a mixed-mode cation exchange SPE is the most logical choice. This approach offers superior selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.

Workflow Diagram: Mixed-Mode Cation Exchange SPE

SPE_Workflow cluster_protocol SPE Protocol Steps Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidic Buffer, e.g., Formate) Condition->Equilibrate Load 3. Load Sample (Pre-treated with acid) Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer to remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (Organic solvent, e.g., Methanol, to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute (Organic solvent with a basic modifier, e.g., 5% Ammonium Hydroxide in Methanol) Wash2->Elute Dry_Reconstitute 7. Dry & Reconstitute (Evaporate and redissolve in mobile phase) Elute->Dry_Reconstitute

Caption: A typical workflow for mixed-mode cation exchange SPE.

Protocol: Mixed-Mode Cation Exchange SPE for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine in Plasma

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Vortex to mix. This step ensures the amine group is protonated for effective retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the amine, disrupting the ion-exchange retention.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[21]

Question 4: Even after optimizing sample preparation, I still see some matrix effects. What other strategies can I employ?

Answer:

If residual matrix effects persist, further optimization of your chromatographic conditions and the use of an appropriate internal standard are crucial.

Chromatographic Optimization:

  • Improve Separation: The goal is to chromatographically separate the analyte from the region where co-eluting matrix components cause ion suppression.

    • Modify the Gradient: A shallower gradient can increase the separation between the analyte and interfering peaks.

    • Change the Stationary Phase: If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography offers significantly higher peak resolution, which can effectively separate the analyte from matrix interferences.

Internal Standard Selection:

  • The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated or ¹³C-labeled N-[1-(2-methoxyphenyl)ethyl]-N-methylamine) is the best choice to compensate for matrix effects.[4] Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS peak area ratio.

  • Structural Analog as an Alternative: If a SIL-IS is not available, a close structural analog can be used. However, it is critical to ensure that it has similar extraction recovery, chromatographic retention, and ionization response to the analyte.[4]

Workflow for Mitigating Residual Matrix Effects

Mitigation_Workflow cluster_workflow Troubleshooting Workflow Start Residual Matrix Effect Detected Optimize_LC Optimize Chromatographic Separation (Gradient, Column Chemistry, UPLC) Start->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Re_evaluate Re-evaluate Matrix Effect (Post-Extraction Spike) Use_SIL_IS->Re_evaluate Re_evaluate->Optimize_LC Unacceptable End Method Optimized Re_evaluate->End Acceptable

Caption: A logical workflow for addressing persistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma samples? A1: The most common sources of matrix effects in plasma are phospholipids from cell membranes, which tend to elute in the middle of a typical reversed-phase chromatographic run, and salts from the plasma itself.[7] These components can suppress the ionization of co-eluting analytes in the electrospray ionization (ESI) source.[1]

Q2: Can I just dilute my sample to reduce matrix effects? A2: Yes, the "dilute-and-shoot" approach can be a simple and effective way to reduce matrix effects by lowering the concentration of interfering components.[9] However, this also dilutes the analyte, which may compromise the limit of quantitation (LOQ) of the assay. This strategy is generally only feasible for analytes present at high concentrations.

Q3: How do I choose between ESI and APCI to minimize matrix effects? A3: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][21] If you are experiencing significant ion suppression with ESI and your analyte is amenable to APCI (i.e., it is thermally stable and has a lower polarity), switching to APCI could be a viable solution.

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation? A4: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during method validation to ensure they do not compromise the accuracy and precision of the assay.[6] The matrix effect should be assessed in at least six different lots of the biological matrix. The precision of the analyte response in the presence of the matrix should be within the acceptance criteria for the assay (typically ≤15% CV).[6]

Q5: My compound, N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, is a secondary amine. Are there any specific challenges I should anticipate? A5: Secondary amines can be prone to non-specific binding to plasticware and surfaces within the LC system. To mitigate this, consider using low-binding microplates and vials, and adding a small amount of an organic modifier or a competing amine to your sample diluent and mobile phases. Additionally, the basic nature of the amine makes pH control critical during sample preparation, especially for LLE and SPE, to ensure consistent extraction and retention.[10]

References

  • Souza, I. D., & de Lacerda, L. C. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1265–1274. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. SciTechnol. Available from: [Link]

  • Li, W., & Tse, F. L. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 25(6). Available from: [Link]

  • Li, W., & Zhang, J. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 11-15. Available from: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available from: [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction? Available from: [Link]

  • Amp-Up Your Lab. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available from: [Link]

  • Future Science. (2015). Importance of matrix effects in LC–MS/MS bioanalytical method validation: a case study of a frequently observed and other infrequent real-life cases. Bioanalysis, 7(14), 1723-1725. Available from: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available from: [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • Ray, K., Mawunyega, K., & Fridstrom, A. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. Waters Corporation. Available from: [Link]

  • Adav, S. S., & Sze, S. K. (2014). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2014, 897359. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • AMS Biotechnology. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • Ji, A., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 103-108. Available from: [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Available from: [Link]

  • Jurnal Multidisiplin Aplikasi (JMA). (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. SciTechnol. Available from: [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Available from: [Link]

  • Jurnal Multidisiplin Aplikasi (JMA). (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Available from: [Link]

  • Waters Corporation. (2021). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube. Available from: [Link]

  • Mandrile, E. L., & Rossi, A. M. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(12), 3535. Available from: [Link]

  • ResearchGate. (2018). Do you know ways to remove the ionic supresion? Available from: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available from: [Link]

  • Karami-Osboo, R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5538-5556. Available from: [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available from: [Link]

  • Oreate AI Blog. (2025). Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Wang, J., et al. (2001). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 73(8), 1838–1845. Available from: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Liquid-Liquid Extraction. Available from: [Link]

  • Agilent Technologies. (2011). The QuEChERS Approach to Determine Pharmaceuticals and Toxins in Whole Blood. Available from: [Link]

  • ScienceDirect. (2016). Making the case for QuEChERS-gas chromatography of drugs. Available from: [Link]

  • NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services. Available from: [Link]

  • Preprints.org. (2025). QuEChERS-Based Analytical Method Developed for the Simultaneous Detection of Antidepressant Drugs from a Biological Matrix. Available from: [Link]

  • AAPS J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. 16(6), 1318–1331. Available from: [Link]

  • PubMed. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

Sources

Technical Support Guide: Stability Testing of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. It is designed as a practical resource, offering troubleshooting advice and detailed protocols in a direct question-and-answer format to address challenges encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

Q1: What is N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, and why is its stability critical?

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is a secondary amine and a substituted phenethylamine derivative. Compounds of this class are frequently investigated as intermediates or active pharmaceutical ingredients (APIs) in drug development, particularly in neuropharmacology.[1][2] Stability testing is a regulatory requirement and a scientific necessity to ensure that the molecule maintains its identity, strength, quality, and purity over its shelf life.[3] Degradation can lead to a loss of potency and the formation of potentially harmful impurities, compromising both efficacy and patient safety.[4]

Q2: What are the most likely degradation pathways for this compound?

Given its chemical structure, which features a secondary amine and an electron-rich methoxyphenyl group, the primary anticipated degradation pathways are:

  • Oxidation: Amines are susceptible to oxidation, which can occur via exposure to atmospheric oxygen, peroxides, or other oxidizing agents.[5] This can lead to the formation of N-oxides or hydroxylamines.[4][6] The benzylic carbon atom (the carbon attached to both the phenyl ring and the ethylamine chain) is also a potential site for oxidative degradation.[4]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation.[7] The aromatic ring system in the molecule is a chromophore that can absorb light energy, potentially leading to cleavage or rearrangement reactions.

  • Acid/Base Hydrolysis: While the core structure does not contain readily hydrolyzable groups like esters or amides, the stability should still be evaluated across a range of pH values when in solution. Extreme pH conditions can sometimes catalyze unexpected degradation reactions.[5][8]

Q3: What solvents are recommended for preparing stock solutions for stability studies?

The choice of solvent is critical and depends on the specific test. Aliphatic amines generally show good solubility in polar organic solvents.[9] For analytical purposes, high-purity solvents are mandatory.

SolventGradeApplicationRationale & Considerations
Acetonitrile HPLC/LC-MSAnalytical standard preparation, mobile phase componentExcellent UV transparency and miscibility with water. Good for reverse-phase HPLC methods.[10]
Methanol HPLC/LC-MSAnalytical standard preparation, mobile phase componentGood solvating power for amines. May be more reactive than acetonitrile in some cases.
Dimethyl Sulfoxide (DMSO) ACS ReagentHigh-concentration stock solutionsHigh solvating power, but can be difficult to remove and may interfere with some analyses. Use sparingly.[11]
Water (Type I) HPLC GradeAqueous solutions for pH studiesThe compound's aqueous solubility is likely limited. A co-solvent (e.g., acetonitrile) may be needed to maintain solubility during hydrolysis studies.[12]

Caution: Avoid chlorinated solvents like chloroform and carbon tetrachloride, as they can be incompatible with amines.[9]

Q4: What are the recommended storage conditions for the pure compound and its solutions?

Proper storage is essential to prevent premature degradation and ensure the integrity of your experimental results.

FormConditionTemperatureAtmosphereLightJustification
Neat Compound (Solid/Oil) Sealed container2-8°C (Refrigerated)Inert (Nitrogen or Argon)Protected from light (Amber vial)Minimizes thermal degradation and oxidation.[1] Amines can discolor upon exposure to air.[13][14]
Solutions in Organic Solvents Tightly sealed vial≤ -20°C (Frozen)Air-tightProtected from light (Amber vial)Low temperatures slow down degradation kinetics in solution. Prevents solvent evaporation.
Aqueous Solutions Tightly sealed vial2-8°C (Refrigerated)Air-tightProtected from light (Amber vial)Prepare fresh. Freezing aqueous solutions can cause pH shifts and concentration changes.

Q5: Which analytical techniques are best suited for monitoring the stability of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine?

A stability-indicating analytical method is required, which is a validated procedure that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[6][7]

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. A reverse-phase C18 column is a good starting point.

  • Definitive Identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for identifying and characterizing unknown degradation products formed during stress studies.[11][15]

  • Alternative Technique: Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) can also be used, particularly for volatile impurities, though derivatization may be necessary for the parent amine to improve peak shape.[16][17]

Section 2: Core Experimental Protocols

This section provides standardized workflows for developing a stability-indicating method and performing forced degradation studies as mandated by regulatory bodies like the ICH.[18]

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol outlines the initial steps for developing a robust HPLC method.

  • Column Selection: Start with a reverse-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier improves peak shape for basic compounds like amines by minimizing interactions with residual silanols on the column.

    • Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and any existing impurities.

  • Wavelength Selection: Use a Photo-Diode Array (PDA) detector to acquire the UV spectrum. The maximum absorbance wavelength (λ-max) for the methoxyphenyl chromophore should be used for quantification to maximize sensitivity.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30°C) to achieve a retention time of 5-15 minutes for the parent peak, with good resolution from any other peaks.

  • System Suitability: Before formal use, ensure the system meets suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000, and %RSD of replicate injections < 2.0%).

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to intentionally degrade the sample to produce the likely degradants that could form under long-term storage.[5] The goal is to achieve 5-20% degradation of the API.[6]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->Analysis Photo Photolytic (ICH Q1B Conditions) Photo->Analysis API API Solution (e.g., 1 mg/mL) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Control Control Sample (Unstressed, Protected) Control->Analysis Report Evaluate Peak Purity Identify Degradants Calculate Mass Balance Analysis->Report

Caption: Workflow for a forced degradation study.

Detailed Stress Conditions:

  • Acid Hydrolysis: Prepare a ~1 mg/mL solution of the compound in a 50:50 mix of acetonitrile and 0.1 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.

  • Base Hydrolysis: Prepare a ~1 mg/mL solution in a 50:50 mix of acetonitrile and 0.1 M NaOH. Heat at 60°C. Follow the same time-point sampling and neutralization (with acid) procedure.

  • Oxidative Degradation: Prepare a ~1 mg/mL solution and treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[6] Monitor frequently (e.g., 0.5, 2, 6 hours), as oxidation of amines can be rapid.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[8]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to exclude light.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your stability experiments.

Q: My standard solution is showing rapid degradation even under normal laboratory conditions. What could be the cause?

A: This suggests an inherent instability or a reactive contaminant.

  • Check the Solvent: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities (e.g., peroxides in THF or ethers, aldehydes in methanol) that can react with the amine.

  • Evaluate Auto-oxidation: The compound may be highly susceptible to oxidation by dissolved atmospheric oxygen. Try preparing solutions using solvents that have been sparged with an inert gas (nitrogen or argon) and store the resulting solution under an inert headspace.

  • Consider pH Effects: If using an aqueous or alcoholic solvent, the solution's pH could be a factor. Amines are basic; dissolving them in unbuffered water can result in a basic pH where some degradation pathways are accelerated. Consider using a buffered solution if appropriate for your analysis.

  • Light Exposure: Ensure all solutions are prepared and stored in amber glassware or vials wrapped in foil to prevent photolytic degradation from ambient lab lighting.

Q: I am observing multiple unexpected peaks in my chromatogram after a stress study. How do I identify them?

A: A systematic approach is required to distinguish degradants from artifacts.

Troubleshooting_Peaks Start Unexpected Peak Observed CheckBlank Inject Blank Solvent. Peak Present? Start->CheckBlank CheckControl Inject Unstressed Control. Peak Present? CheckBlank->CheckControl No SolventImpurity Source: Solvent or System Contamination CheckBlank->SolventImpurity Yes CheckPlacebo Inject Placebo (Matrix without API). Peak Present? CheckControl->CheckPlacebo No InitialImpurity Source: Initial API Impurity (Not a Degradant) CheckControl->InitialImpurity Yes LCMS Perform LC-MS Analysis CheckPlacebo->LCMS No (Likely Degradant) ExcipientDeg Source: Excipient Degradation (If applicable) CheckPlacebo->ExcipientDeg Yes Identify Propose Structure based on Mass and Fragmentation LCMS->Identify

Caption: Decision tree for identifying unknown peaks.

  • Inject a Blank: First, inject the solvent/mobile phase used to prepare your sample. If the peak is present, it's a solvent impurity or system contamination.

  • Analyze the Control: Compare the stressed sample chromatogram to the unstressed control (time zero) sample. If the peak is in the control, it's likely an impurity from the initial API batch, not a product of degradation.

  • Use Mass Spectrometry (LC-MS): This is the most powerful tool for identification. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight. For example, an increase of 16 amu often suggests the addition of an oxygen atom (oxidation). Tandem MS (MS/MS) can fragment the molecule, providing structural clues.[15]

Q: The peak shape of the parent compound is poor (e.g., tailing) in my HPLC analysis. What should I do?

A: Peak tailing for amines is a common issue in reverse-phase HPLC.

  • Lower the Mobile Phase pH: The primary cause is the interaction of the basic amine with acidic silanol groups on the silica-based column packing. Adding an acid like formic acid or TFA to the mobile phase (to a pH of 2.5-3.5) protonates the amine (forming R₃NH⁺) and suppresses the silanol interactions, resulting in a much sharper peak.[19]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. If tailing persists, switch to a column designated as base-deactivated or one with a different packing material (e.g., a hybrid silica).

  • Reduce Sample Overload: Injecting too much sample can cause peak fronting or tailing. Try diluting your sample and injecting a smaller volume.

Q: I see no degradation under any of my forced degradation conditions. Is this normal?

A: While it indicates a very stable molecule, it also means your stability-indicating method is not yet proven. Regulatory guidelines require that some degradation be produced to demonstrate that the method can indeed detect it.[12][18]

  • Increase Stress Severity: If initial conditions (e.g., 0.1 M HCl at 60°C for 24h) show no effect, you must use more aggressive conditions.[8] This could mean increasing the temperature (in 10°C increments), extending the exposure time, or using a higher concentration of the stress agent (e.g., 1 M HCl, 30% H₂O₂). The goal is to find conditions that cause detectable degradation.

  • Re-evaluate the Method: It is possible, though less likely, that the degradation products are not being detected by your current method (e.g., they don't have a UV chromophore or are not eluting from the column). An analysis by LC-MS or a universal detector like a Charged Aerosol Detector (CAD) could help confirm this.

Q: My mass balance is poor after a stress study (the loss of the parent compound doesn't match the appearance of degradants). What are the possible reasons?

A: Poor mass balance is a common and complex issue. A good mass balance (typically 95-105%) provides confidence in the analytical results.

  • Non-Eluting Degradants: Some degradation products may be highly polar and remain on the column, or highly non-polar and not elute under your gradient conditions. A column flush with a strong solvent after the gradient may be necessary.

  • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or are not detectable by LC-UV. Headspace GC-MS could be used to investigate this possibility.

  • Degradants with Different UV Response: The degradation products may have a significantly different UV absorbance at the wavelength used for analysis. A PDA detector is crucial here. Evaluate the chromatograms at different wavelengths to see if "hidden" peaks appear. The use of a universal detector or quantifying by relative response factors determined from isolated degradants may be necessary.

  • Precipitation: The degradant may have precipitated out of the solution, especially upon neutralization or cooling. Visually inspect your samples for any particulates.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Singh, S., & Bakshi, M. (2012, March 17). Stability Testing of Pharmaceutical Products. Pharmtech.
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • Alsante, K. M., et al. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Research Journal of Pharmaceutical Technology. (n.d.).
  • Hudson Robotics. (2021, August 31). Drug Stability Testing and Analysis.
  • Journal of Applied Pharmaceutical Science. (n.d.). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • MDPI. (2018, February 28).
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

  • Scribd. (n.d.). Synthesis of Methylamine. [Link]

  • Sustainability Directory. (n.d.). Amine Solvents.
  • ResearchGate. (n.d.). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. [Link]

  • ChemBK. (2025, August 19). N-phenylmethylamine. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubChem. (n.d.). N-[1-(2-methoxyphenyl)ethyl]-4-methylhexan-2-amine. [Link]

  • Journal of Chromatography B. (2018, November 12).
  • PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. [Link]

  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
  • Journal of Chemical Education. (n.d.). The Analysis of an Amine Mixture: An Introductory Analysis Experiment.
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • PubChemLite. (n.d.). Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride (C10H15NO).
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of n-nitrosodimethylamine in ambient air using GC.
  • Google Patents. (2011, July 7). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
  • Wikipedia. (n.d.). N-Methylaniline. [Link]

  • NIST WebBook. (n.d.). 2-(2-Methoxyphenyl)ethylamine. [Link]

  • PMC. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. [Link]

  • Journal of the American Chemical Society. (n.d.). Physiologically Active Secondary Amines. p-(0-Methoxypheny1)
  • FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

Sources

Technical Support Center: A Guide to Enhancing Ionization Efficiency for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting, FAQs, and scientifically grounded protocols to overcome common challenges and enhance ionization efficiency for this specific analyte. As Senior Application Scientists, we aim to explain not just the procedural steps but the underlying principles to empower you to make informed decisions in your method development.

Section 1: Analyte Overview & Key Properties

Question: What are the key physicochemical properties of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine relevant to mass spectrometry?

Answer: Understanding the structure and chemical nature of your analyte is the foundational step for any successful mass spectrometry method. N-[1-(2-methoxyphenyl)ethyl]-N-methylamine is a tertiary amine. Its key features are a basic tertiary amine group, which is a prime site for protonation, and a moderately polar methoxyphenyl group.

The tertiary amine group has a high proton affinity, making the molecule readily ionizable in positive ion mode to form a stable protonated molecule, [M+H]⁺. The choice of ionization technique and mobile phase composition should be geared towards maximizing the formation of this ion.

PropertyValueSignificance for Mass Spectrometry
Molecular Formula C₁₁H₁₇NOUsed to calculate the exact mass.
Average Molecular Weight 179.26 g/mol Approximate mass for initial instrument setup.
Monoisotopic Mass 179.1310 g/mol The exact mass used for high-resolution mass spectrometry.
Expected [M+H]⁺ Ion m/z 180.1383 This is the primary target ion for detection in positive mode.
Key Structural Feature Tertiary AmineHighly basic site, readily accepts a proton ([H]⁺) for efficient ionization in positive ESI or APCI.

Section 2: Frequently Asked Questions (FAQs)

Question: Which ionization mode (positive or negative) is best for this compound?

Answer: Positive ion mode is unequivocally the best choice. The presence of the basic tertiary amine group makes the molecule an excellent proton acceptor. Analysis in negative ion mode would require deprotonation, for which there are no suitable acidic protons on the structure, leading to extremely poor or non-existent signal.

Question: What is the primary cause of low signal intensity for this compound?

Answer: The most common cause of low signal intensity for a basic compound like this is suboptimal protonation.[1][2] This can stem from two main areas:

  • Incorrect Mobile Phase pH: If the mobile phase is neutral or basic, the analyte will exist in its neutral form in solution, which does not ionize efficiently in the electrospray process.

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for charge in the ESI source, reducing its ionization efficiency.[3][4]

Question: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Answer: Both ESI and APCI are viable options, and the best choice may depend on your specific sample matrix, concentration levels, and liquid chromatography (LC) conditions. ESI is generally the first choice for polar and easily ionizable compounds.[5] APCI is an excellent alternative, particularly for less polar compounds or when facing significant matrix effects with ESI.[6][7][8]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ionization occurs in the liquid phase; ions are desorbed from charged droplets.[9][10]Ionization occurs in the gas phase via proton transfer from reagent gas ions.[6][7]
Analyte Suitability Best for polar, pre-charged, or easily ionizable analytes in solution.Excellent for moderately polar to nonpolar, thermally stable analytes.[7][8]
Susceptibility to Matrix Can be more prone to ion suppression from non-volatile matrix components.[4]Often more robust and less susceptible to suppression from salts and non-volatiles.
Flow Rate Compatibility Optimal at lower flow rates (e.g., < 0.5 mL/min).Works well with standard HPLC flow rates (e.g., 0.5 - 2.0 mL/min).[7]
Recommendation Start with ESI due to the basic nature of the amine.Switch to APCI if ESI signal is low due to matrix effects or if using high flow rates.

Section 3: Troubleshooting Guide: Low Signal Intensity in ESI

Question: My signal for the [M+H]⁺ ion at m/z 180.1 is very low. Where do I start?

Answer: The first and most impactful area to investigate is the mobile phase composition. Ensuring the analyte is in its protonated state before it enters the mass spectrometer is critical for maximizing ESI response.[11] The goal is to lower the pH of the mobile phase.

Causality: The Role of pH in Amine Ionization

Electrospray ionization is most efficient for analytes that are already ionized in the solution phase.[12] For a basic tertiary amine, this means ensuring it is protonated. By adding a small amount of acid, such as formic acid, to the mobile phase, you shift the equilibrium Analyte + H⁺ ⇌ [Analyte-H]⁺ to the right. This pre-formed ion can then be more efficiently desorbed from the ESI droplets, leading to a significant increase in signal intensity.[3][11]

cluster_LC Liquid Phase (LC) cluster_MS Gas Phase (MS) Analyte_Neutral Neutral Amine (R₃N) in Solution Protonated_Amine Protonated Amine (R₃NH⁺) in Solution Analyte_Neutral->Protonated_Amine + Formic Acid (H⁺) Detected_Ion Detected Ion [M+H]⁺ m/z 180.1 Analyte_Neutral->Detected_Ion Inefficient ESI Process Protonated_Amine->Detected_Ion Efficient ESI Process

Caption: Role of mobile phase acidification in ESI.

Protocol 1: Systematic Mobile Phase Optimization

This protocol uses a systematic approach to find the optimal concentration of acid and organic solvent for your analysis.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine in methanol. From this, prepare a working solution of 1 µg/mL in 50:50 water:acetonitrile.

    • Mobile Phase A (Aqueous): HPLC-grade water.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

    • Acid Modifier Stock: 10% Formic Acid in water.

  • Initial Infusion Setup:

    • Set up a direct infusion of your 1 µg/mL working solution into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

    • Tee into a mobile phase flow from your LC system of 90:10 A:B at 200 µL/min.

    • Set the mass spectrometer to monitor the [M+H]⁺ ion at m/z 180.1.

  • Test Formic Acid Concentration:

    • Step 3.1 (Baseline): Infuse the analyte with the mobile phase containing no acid. Record the baseline signal intensity.

    • Step 3.2 (0.05% FA): Add formic acid to Mobile Phase A to a final concentration of 0.05%. Allow the system to equilibrate and record the signal intensity.

    • Step 3.3 (0.1% FA): Increase the formic acid concentration to 0.1%. Record the signal intensity. This is often the optimal concentration.[11][13]

    • Step 3.4 (0.2% FA): Increase to 0.2%. Note if the signal increases or decreases. Higher acid concentrations can sometimes cause ion suppression.[11]

  • Test Organic Solvent:

    • Using the optimal formic acid concentration determined in Step 3 (likely 0.1%), repeat the infusion experiment but replace acetonitrile with methanol as Mobile Phase B.

    • Compare the signal intensity. Methanol can sometimes offer better desolvation efficiency and lead to higher signals for certain compounds.

  • Analyze Results:

    • Compare the signal intensities from all conditions to determine the optimal mobile phase composition. The combination of 0.1% formic acid with either acetonitrile or methanol will likely provide the best results.

Section 4: Troubleshooting Guide: Advanced Source Optimization

Question: I've optimized my mobile phase, but the signal is still weak or unstable. What's next?

Answer: After mobile phase optimization, the next step is to fine-tune the ESI source parameters. These settings control the physical processes of droplet formation, desolvation, and ion transfer into the mass spectrometer. An unoptimized source can lead to poor desolvation (resulting in adducts or low signal) or thermal degradation of the analyte.[14][15]

Causality: The Physics of the ESI Source

Each parameter in the ESI source has a distinct function. The capillary voltage creates the electric field necessary to form the Taylor cone and charged droplets.[16] The nebulizer gas shears the liquid into a fine aerosol, while the drying gas (and its temperature) provides the energy to evaporate the solvent from the droplets.[9] If the gas flow or temperature is too low, desolvation is incomplete. If they are too high, it can destabilize the spray or even cause thermal degradation of the analyte.

cluster_workflow Troubleshooting Low ESI Signal Start Low Signal Detected Check_MP Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->Check_MP Optimize_MP Perform Protocol 1: Mobile Phase Optimization Check_MP->Optimize_MP No Check_Source Are Source Parameters Optimized? Check_MP->Check_Source Yes Optimize_MP->Check_Source Optimize_Source Perform Protocol 2: Source Optimization Check_Source->Optimize_Source No Check_Contamination Check for Contamination and Ion Suppression Check_Source->Check_Contamination Yes Optimize_Source->Check_Contamination Consider_APCI Consider Alternative: APCI (Protocol 3) Check_Contamination->Consider_APCI Issue Persists Resolved Signal Enhanced Check_Contamination->Resolved Resolved Consider_APCI->Resolved

Caption: Workflow for troubleshooting low ESI signal.

Protocol 2: ESI Source Parameter Optimization

This protocol should be performed using the optimized mobile phase from Protocol 1, infusing the analyte at a constant flow rate.

  • Set Initial Parameters: Begin with the instrument manufacturer's recommended default settings. A good starting point is provided in the table below.

  • Optimize Capillary Voltage: While monitoring the signal for m/z 180.1, slowly increase the capillary voltage in 0.5 kV increments. Note the voltage that provides the maximum stable signal. Excessively high voltage can cause discharge and instability.

  • Optimize Nebulizer Gas: Increase the nebulizer gas pressure (or flow rate) incrementally. You are looking for the point where the signal maximizes. Too low a pressure results in large droplets and poor nebulization; too high can blow the spray away from the inlet.

  • Optimize Drying Gas Flow and Temperature: These two parameters are often interdependent.

    • First, set the drying gas temperature and optimize the gas flow for maximum signal.

    • Next, with the optimal flow rate, adjust the temperature. Increase it in 10-20°C increments. A higher temperature aids desolvation but can cause analyte degradation if too high. Find the temperature that gives the best signal-to-noise ratio.

  • Final Adjustments: Re-optimize the capillary voltage and nebulizer gas slightly, as their optimal values may have shifted after adjusting the drying gas.

ParameterTypical Starting RangePurpose
Capillary Voltage 3.0 - 4.5 kVCreates charged droplets.
Nebulizer Gas (N₂) Pressure 30 - 50 psiForms a fine aerosol spray.
Drying Gas (N₂) Flow 8 - 12 L/minEvaporates solvent from droplets.
Drying Gas Temperature 300 - 375 °CProvides energy for desolvation.
Fragmentor/Nozzle Voltage 80 - 120 VCan be increased to induce in-source fragmentation for structural confirmation, or decreased to minimize it.

Section 5: Alternative Ionization Strategy: APCI

Question: ESI is not providing a stable or sufficiently intense signal, especially with my complex sample matrix. What is a reliable alternative?

Answer: Atmospheric Pressure Chemical Ionization (APCI) is an excellent and often more robust alternative for this type of molecule.[17] Unlike ESI, which relies on liquid-phase chemistry, APCI is a gas-phase ionization technique. This fundamental difference makes it less susceptible to interference from non-volatile matrix components like salts and buffers, which are a common cause of ion suppression in ESI.[6][7]

Causality: The APCI Mechanism

In APCI, the LC eluent is completely vaporized in a heated tube. A high voltage applied to a corona needle then ionizes the mobile phase solvent molecules, creating reagent ions (e.g., H₃O⁺).[6][8] These reagent ions then collide with the neutral analyte molecules in the gas phase, transferring a proton to form the desired [M+H]⁺ ion, which is then sampled by the mass spectrometer. Because the ionization happens in the gas phase, non-volatile matrix components are left behind, leading to a cleaner and often more stable signal.

cluster_APCI APCI Source Vaporizer Heated Vaporizer (Analyte + Solvent -> Gas) Corona Corona Needle (Solvent -> Reagent Ions H₃O⁺) Ion_Molecule Ion-Molecule Reaction (Analyte + H₃O⁺ -> [M+H]⁺) Vaporizer->Ion_Molecule Corona->Ion_Molecule MS_Inlet To MS Analyzer Ion_Molecule->MS_Inlet

Caption: Simplified APCI ionization mechanism.

Protocol 3: APCI Source Optimization
  • Install APCI Source: Switch from the ESI source to the APCI source on your instrument.

  • Initial Infusion: Use the same infusion setup as before (1 µg/mL working solution at 10 µL/min, teed into an LC flow of ~0.5 mL/min). An acidic mobile phase (0.1% formic acid) is still beneficial as it can help with the proton transfer reaction.

  • Optimize Vaporizer Temperature: This is the most critical parameter in APCI. While monitoring the signal for m/z 180.1, increase the vaporizer temperature in 25°C increments, typically from 350°C to 500°C. Insufficient heat leads to incomplete vaporization and low signal, while excessive heat can cause thermal degradation. Find the temperature that maximizes the analyte signal.

  • Optimize Corona Current: The corona current is typically set between 2-5 µA. Adjust the current in small increments (e.g., 0.5 µA) to find the value that gives the most stable and intense signal.

  • Optimize Gas Flows: Adjust the nebulizer and drying gas flows as you did for ESI to find the optimal settings for signal stability and intensity.

  • Final Adjustments: Re-visit the vaporizer temperature after optimizing other parameters to ensure it is still at its optimum.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Center for Biotechnology Information. [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. National Center for Biotechnology Information. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. National Center for Biotechnology Information. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]

  • Unraveling the Mechanism of Electrospray Ionization. ACS Publications. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

  • Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. Shimadzu. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology (AMSBIO). [Link]

  • acid in lc-esi-ms. Chromatography Forum. [Link]

  • Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. ACS Publications. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • What is the mechanism for electrospray ionization?. Chemistry Stack Exchange. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. [Link]

  • What is the solution to the low intensity problem of lc-ms/ms?. ResearchGate. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. [Link]

Sources

Alternative catalysts for N-methylation of 1-(2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Alternative Catalysts for N-Methylation of 1-(2-methoxyphenyl)ethylamine

Introduction

Welcome to the technical support center for advanced organic synthesis. This guide is designed to provide in-depth, practical solutions for researchers focused on the N-methylation of primary amines, specifically using 1-(2-methoxyphenyl)ethylamine as a model substrate. The N-methyl motif is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals where it critically influences properties like potency, selectivity, and metabolic stability.[1]

Traditional methylation methods, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or alkylation with methyl halides, often suffer from drawbacks including the use of hazardous reagents, poor atom economy, and harsh reaction conditions that limit functional group tolerance.[2][3][4] For instance, the Eschweiler-Clarke reaction can fail with certain anilines, leading to resin formation instead of the desired product.[5]

This guide moves beyond these classical methods to explore modern, catalytic alternatives that offer greener, more efficient, and highly selective pathways to your target N-methylated compounds.[1] We will delve into the "why" behind catalyst selection and experimental design, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

General Troubleshooting & FAQs

This section addresses common challenges encountered during N-methylation reactions.

Q1: My reaction shows low conversion, with significant starting material remaining. What are the primary factors to investigate?

A1: Low conversion is a frequent issue that can typically be traced back to several key parameters:

  • Catalyst Activity: Ensure the catalyst is active. For heterogeneous catalysts, verify it hasn't been deactivated from previous use. For homogeneous catalysts, ensure the correct precatalyst and any necessary ligands or activators are present in the correct ratio.

  • Reaction Temperature: Many catalytic N-methylations, especially those using methanol, are equilibrium-driven and require sufficient thermal energy.[2] If conversion is low, consider incrementally increasing the reaction temperature. For example, some nickel catalyst systems require temperatures of 160–180 °C to be effective.[6][7]

  • Insufficient Reagents: In reactions like the Eschweiler-Clarke, an excess of both formaldehyde and formic acid is crucial to drive the reaction to completion.[8][9] For catalytic systems, ensure the methylating agent (e.g., methanol, CO2) is not the limiting reagent.

  • Inhibitors: Your starting material or solvent may contain impurities (e.g., water, sulfur compounds) that can poison the catalyst. Ensure all reagents and solvents are of appropriate purity and anhydrous where required.

Q2: I'm observing significant di-methylation of my primary amine. How can I improve selectivity for the mono-methylated product?

A2: This is a classic selectivity challenge, as the mono-methylated product is often more nucleophilic than the starting primary amine.[10]

  • Tune Reaction Conditions: Selectivity can often be controlled by modifying the reaction parameters. For some iridium-based catalysts, the presence or absence of a base can switch the selectivity between mono- and di-methylation for aromatic amines.[11] Similarly, with certain platinum-on-carbon (Pt/C) systems, running the reaction under a hydrogen atmosphere can favor mono-methylation of aliphatic amines, whereas an inert nitrogen atmosphere promotes di-methylation.[12]

  • Catalyst Choice: The catalyst itself plays a crucial role. Heterogeneous catalysts with specific pore structures or surface properties can sterically hinder the second methylation step.[13][14] For example, Ni/ZnAlOx has been reported to be highly effective for selective mono-N-methylation.[6][7]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent can sometimes favor mono-alkylation, though this is often difficult to manage perfectly.

  • Alternative Methylating Agents: Using bulkier methylating agents like dimethyl carbonate in the presence of zeolite catalysts (Y faujasites) can significantly enhance mono-methylation selectivity due to steric constraints within the catalyst's pores.[14][15]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my N-methylation?

A3: The choice depends on the specific goals of your synthesis. The following workflow can guide your decision.

G start Start: Define Synthesis Goals purity Is product purity for pharmaceutical application the highest priority? start->purity scale Is the reaction intended for large-scale synthesis? purity->scale Yes homo Choose Homogeneous Catalyst (e.g., Ru-DPEPhos, Ir-NHC) purity->homo No mild Are extremely mild conditions (e.g., room temp) required? scale->mild No hetero Choose Heterogeneous Catalyst (e.g., Ni/ZnAlOx, Pt/C) scale->hetero Yes mild->homo No photo Consider Photocatalyst (e.g., Ag/TiO2) mild->photo Yes reason_hetero1 Advantages: - Easy separation (filtration) - Lower risk of metal leaching - Catalyst recycling is possible hetero->reason_hetero1 reason_homo Advantages: - High activity & selectivity - Well-defined active sites - Milder reaction conditions often possible homo->reason_homo reason_photo Advantage: - Operates at ambient temperature - High functional group tolerance photo->reason_photo

Caption: Decision workflow for catalyst selection.

Alternative Catalytic Systems: Technical Deep Dive

Here we explore specific, field-proven alternative catalytic systems for the N-methylation of 1-(2-methoxyphenyl)ethylamine.

System 1: Heterogeneous Catalysis with Nickel (Ni/ZnAlOx)

Supported nickel nanoparticles represent a cost-effective and robust alternative to precious metal catalysts. They are particularly noted for their high selectivity towards mono-N-methylation.[6][7]

Mechanism Insight (Borrowing Hydrogen): The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

  • The Ni catalyst dehydrogenates the methanol (C1 source) to form formaldehyde in situ.

  • The primary amine condenses with the formaldehyde to form an imine (or iminium ion).

  • The "borrowed" hydrogen, temporarily held by the catalyst, then hydrogenates the imine to yield the N-methylated amine. The only byproduct is water.[2]

Representative Protocol: Mono-N-methylation using Ni/ZnAlOx
ParameterValueRationale / Comment
Substrate 1-(2-methoxyphenyl)ethylamine1.0 mmol, 1.0 equiv
Catalyst Ni/ZnAlOx~50 mg
Methylating Agent Methanol3 mL (acts as reagent and solvent)
Temperature 160 °CRequired to overcome the activation energy for methanol dehydrogenation.[6]
Time 12-24 hReaction progress should be monitored by TLC or GC-MS.
Atmosphere Inert (N2 or Ar)Prevents oxidation of the catalyst and reagents.

Step-by-Step Procedure:

  • To a pressure-rated reaction vessel, add the Ni/ZnAlOx catalyst and a magnetic stir bar.

  • Add 1-(2-methoxyphenyl)ethylamine and methanol.

  • Seal the vessel, purge with an inert gas (N2 or Ar), and place it in a preheated oil bath at 160 °C.

  • Stir the reaction for the specified time, monitoring as necessary.

  • After cooling to room temperature, the catalyst can be removed by simple filtration or centrifugation.[16]

  • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to yield N-methyl-1-(2-methoxyphenyl)ethylamine.

Troubleshooting & FAQs for Ni/ZnAlOx
  • Q: My catalyst activity dropped significantly upon reuse. Why?

    • A: Catalyst deactivation can occur due to sintering (nanoparticle agglomeration) at high temperatures or poisoning from impurities. To regenerate, you may try calcination followed by reduction under H2 flow, though specific protocols depend on the catalyst preparation method. Ensure complete removal of the product and solvent before reuse.[17]

  • Q: The reaction is producing significant amounts of the N,N-dimethylated product. How can I improve mono-selectivity?

    • A: While Ni/ZnAlOx is highly selective, over-methylation can occur with prolonged reaction times or at higher temperatures.[7] Try reducing the reaction time and monitor the formation of the mono-methylated product closely. Once the starting material is consumed, stop the reaction to prevent further methylation.

System 2: Homogeneous Catalysis with Ruthenium (Ru-DPEPhos)

Ruthenium complexes are highly efficient for N-methylation using methanol as a C1 source, often operating under milder conditions than some heterogeneous systems.[2] The (DPEPhos)RuCl2(PPh3) complex, in particular, is effective under weakly basic conditions.[2]

Mechanism Insight: This system also operates via a borrowing hydrogen mechanism, similar to the nickel catalyst. The ruthenium center facilitates the reversible oxidation of methanol and the subsequent reduction of the imine intermediate. The use of a weak base like cesium carbonate (Cs2CO3) is crucial for facilitating the deprotonation steps in the catalytic cycle.[2]

G cluster_0 Borrowing Hydrogen Cycle Ru_cat [Ru]-H₂ Product R-NHCH₃ Ru_cat->Product Ru_active [Ru] MeOH CH₃OH MeOH->Ru_active - H₂ Formaldehyde CH₂O Imine R-N=CH₂ Formaldehyde->Imine + R-NH₂ - H₂O Amine R-NH₂ Amine->Imine Imine->Ru_cat + H₂ H2O H₂O Ru_active->Formaldehyde

Caption: Simplified Ru-catalyzed borrowing hydrogen mechanism.
Representative Protocol: Mono-N-methylation using Ru-DPEPhos
ParameterValueRationale / Comment
Substrate 1-(2-methoxyphenyl)ethylamine1.0 mmol, 1.0 equiv
Catalyst (DPEPhos)RuCl2(PPh3)0.5 mol % (0.005 equiv)
Base Cs2CO30.5 equiv
Methylating Agent Anhydrous Methanol1-2 mL
Temperature 140 °CBalances reaction rate and catalyst stability.[2]
Time 12 hTypical time for high conversion with this system.[2]
Atmosphere Inert (N2 or Ar)Essential for maintaining the active Ru(II) state.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the Ru catalyst, Cs2CO3, and a magnetic stir bar.

  • Add the 1-(2-methoxyphenyl)ethylamine followed by anhydrous methanol via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir for 12 hours.

  • After cooling, remove the solvent in vacuo.

  • The residue is then purified directly by silica gel chromatography to isolate the N-methylated product.[2]

Troubleshooting & FAQs for Ru-DPEPhos
  • Q: The reaction is not working. What is the most likely cause?

    • A: Homogeneous ruthenium catalysts are highly sensitive to oxygen. Ensure that all steps were performed under strictly anaerobic and anhydrous conditions. The quality of the anhydrous methanol is critical.

  • Q: How can I remove the ruthenium catalyst from my final product?

    • A: This is a common challenge with homogeneous catalysts.[12] Silica gel chromatography is often sufficient. For pharmaceutical applications requiring extremely low metal residues, additional purification steps like treatment with activated carbon or specialized metal scavengers may be necessary.

System 3: Photocatalysis with Silver/Titanium Dioxide (Ag/TiO₂)

For substrates with thermally sensitive functional groups, photocatalysis offers a powerful alternative that can often be run at room temperature.[18]

Mechanism Insight: Under UV-vis light irradiation, the TiO₂ semiconductor generates an electron-hole pair. The silver nanoparticles (Ag) on the surface act as electron sinks, promoting charge separation and enhancing catalytic activity. Methanol is oxidized to formaldehyde, which then undergoes reductive amination with the amine substrate to yield the N-methylated product. The process is highly selective, and water is the only byproduct.[18]

Representative Protocol: N-methylation using Ag/TiO₂
ParameterValueRationale / Comment
Substrate 1-(2-methoxyphenyl)ethylamine0.5 mmol, 1.0 equiv
Catalyst Ag/TiO₂25 mg
Methylating Agent Methanol2 mL
Temperature Room TemperatureA key advantage of this photocatalytic method.[18]
Light Source UV-vis lamp (e.g., 300 W Xenon)Required to activate the TiO₂ photocatalyst.
Time 24-48 hPhotocatalytic reactions can be slower than thermal methods.

Step-by-Step Procedure:

  • Add the Ag/TiO₂ catalyst, 1-(2-methoxyphenyl)ethylamine, and methanol to a quartz reaction vessel.

  • Seal the vessel and position it at a fixed distance from the light source.

  • Irradiate the mixture while stirring vigorously to keep the catalyst suspended.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated, and the product is purified by chromatography.

Troubleshooting & FAQs for Ag/TiO₂
  • Q: The reaction is very slow or incomplete. How can I improve it?

    • A: Ensure the reaction vessel is made of a UV-transparent material like quartz. The intensity and wavelength of the light source are critical. Also, ensure vigorous stirring to maintain a uniform suspension of the catalyst, maximizing its exposure to light.

  • Q: Can this method be used for large-scale synthesis?

    • A: Scaling up photocatalytic reactions can be challenging due to the "photon penetration" problem, where the catalyst suspension becomes too opaque for light to reach the entire volume. Specialized photoreactor designs are often needed for large-scale applications.

Comparative Summary of Alternative Catalysts

Catalyst SystemMethylating AgentTemp. (°C)Key AdvantagesKey DisadvantagesSelectivity
Ni/ZnAlOx Methanol160-180Cost-effective, excellent mono-selectivity, easy separation.[6][7]High temperatures required, potential for catalyst deactivation.[17]High (Mono)
Ru-DPEPhos Methanol140High activity, operates under weak base conditions.[2]Cost of Ru, requires strict inert atmosphere, product purification can be challenging.[12]Tunable
Ag/TiO₂ MethanolRoom Temp.Extremely mild conditions, high functional group tolerance.[18]Slower reaction times, scalability challenges.High
Ir-NHC Complexes Methanol50-150High catalytic performance, selectivity can be tuned by conditions.[11]High cost of iridium, requires specific ligand synthesis.Tunable
Zn(OAc)₂/phen CO₂ + Hydrosilane25-150Uses CO₂ as a C1 source, high thermal stability.[19]Requires a stoichiometric reductant (hydrosilane).High (Mono/Di)

References

  • Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium.Thieme E-Books & E-Journals.
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.Universidad de Zaragoza.
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.Catalysis Science & Technology (RSC Publishing).
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.PMC.
  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.Semantic Scholar.
  • N-Methylation of amines and nitroarenes with methanol using heterogeneous platinum catalysts | Request PDF.
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni c
  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst.Green Chemistry (RSC Publishing).
  • Recent advances in the catalytic N-methylation and N-trideuteromethylation reactions using methanol and deuterated methanol | Request PDF.
  • (PDF) Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO.
  • Recent Development in Synthesis of N‐Methylamines with Amines and Methanol | Request PDF.
  • N-Methylation of Amines with Methanol at Room Temper
  • IMes NHC catalyzed N‐methylation of amines using CO2 and hydrosilanes.
  • Recent Advances and Applications in N -Methylation of Amines and Imines.
  • Recent Developments in Heterogeneous Catalysis of N-Methyl
  • Homogeneous Catalysis in N-Formylation/N-Methylation Utilizing Carbon Dioxide as the C1 Source.PubMed.
  • Eschweiler-Clarke Reaction.Organic Chemistry Portal.
  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.IRIS.
  • Mechanism of BPh3 -Catalyzed N-Methylation of Amines with CO2 and Phenylsilane: Cooperative Activ
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.Alfa Chemistry.
  • Eschweiler–Clarke reaction.Wikipedia.
  • Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine.Benchchem.
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
  • Supramolecular Strategies for the Recycling of Homogeneous C
  • Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources.Green Chemistry (RSC Publishing).
  • Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity.PubMed.
  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE.Organic Syntheses Procedure.
  • Methods for Recycling Heterogenous C
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.IT Services - University of Liverpool.
  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.
  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity | The Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparing biological effects of ortho-, meta-, and para-methoxyphenyl ethylamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological effects of ortho-, meta-, and para-methoxyphenethylamine isomers. It is designed for researchers in neuropharmacology and drug development, focusing on receptor binding profiles, metabolic fate, and experimental validation.

Executive Summary

The position of the methoxy substituent on the phenethylamine scaffold dictates three distinct pharmacological profiles. While often grouped together as simple analogs of the endogenous trace amine


-phenethylamine (PEA), their biological activities diverge significantly:
  • 2-MPEA (ortho): A highly selective, potent TAAR1 agonist . It modulates monoaminergic transmission via intracellular GPCR signaling without direct interaction with 5-HT or DA transporters.

  • 3-MPEA (meta): Pharmacologically inert relative to its isomers. It serves primarily as a metabolic intermediate or synthetic building block, lacking significant affinity for TAAR1 or monoamine transporters.

  • 4-MPEA (para): A monoamine releasing agent (SRA/NRA) and specific MAO-B substrate . Also known as O-methyltyramine, it mimics tyramine’s sympathomimetic effects but is metabolically unstable compared to its amphetamine analog (PMA).

Chemical Identity & Structural Logic[1]

Common Nameortho-Methoxyphenethylaminemeta-Methoxyphenethylaminepara-Methoxyphenethylamine
Abbreviation 2-MPEA 3-MPEA 4-MPEA
Synonyms 2-Methoxy-PEA3-Methoxy-PEAO-Methyltyramine, PMPEA
CAS Number 2045-79-62039-67-055-81-2
Key Feature Steric bulk at ortho favors TAAR1 binding pocket.Lack of resonance stabilization for receptor binding.Mimics Tyramine; fits MAO-B active site.

Critical Distinction: Do not confuse 4-MPEA with PMA (para-methoxyamphetamine).[1] PMA is a lethal MAO inhibitor. 4-MPEA is a MAO substrate.[2] The


-methyl group in PMA prevents degradation, causing toxicity; 4-MPEA is rapidly degraded.

Pharmacodynamics: Receptor & Transporter Profiles

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs-coupled GPCR located intracellularly in monoaminergic neurons.[3] Activation triggers cAMP production, leading to phosphorylation of the Dopamine Transporter (DAT) and internalization, effectively reducing dopamine reuptake.

  • 2-MPEA (Agonist): The ortho-methoxy group induces a conformation that optimally fits the TAAR1 orthosteric binding site.

    • Potency:

      
       (High Potency).[4]
      
    • Efficacy: Full agonist (

      
      ).[4]
      
  • 4-MPEA (Partial/Weak Agonist): The para-methoxy group is too bulky compared to the para-hydroxyl of tyramine (the endogenous ligand), reducing affinity.

    • Potency:

      
       (Low Potency).
      
  • 3-MPEA (Inactive): Lacks the requisite steric or electronic features for significant TAAR1 activation.

Serotonin (5-HT) & Dopamine (DA) Systems

Unlike the psychedelic 2,5-dimethoxy-PEAs (e.g., 2C-B), mono-methoxy PEAs generally lack direct affinity for 5-HT


 receptors.
Target2-MPEA3-MPEA4-MPEA
5-HT

Binding
Negligible (

)
NegligibleNegligible
SERT Releasing Agent InactiveInactiveActive (Moderate)
NET Releasing Agent InactiveInactiveActive (Moderate)
DAT Interaction Indirect (via TAAR1)NoneWeak Reuptake Inhibition

Mechanism of Action Visualization: The following diagram illustrates the divergent pathways of 2-MPEA (TAAR1) versus 4-MPEA (Transporter substrate).

G cluster_0 Neuron Membrane cluster_1 Intracellular Space DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Release Increased Synaptic Serotonin SERT->Release 5-HT Efflux TAAR1 TAAR1 Receptor (Intracellular) Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA / PKC Activation cAMP->PKA PKA->DAT Phosphorylation & Internalization MPEA2 2-MPEA (Ortho) MPEA2->DAT Enters via MPEA2->TAAR1 Binds High Affinity MPEA4 4-MPEA (Para) MPEA4->DAT Weak Interaction MPEA4->SERT Substrate/Releaser

Caption: 2-MPEA activates intracellular TAAR1 to internalize DAT, while 4-MPEA acts directly at the transporter to induce efflux.

Pharmacokinetics: Metabolic Fate

The metabolic stability of these isomers is the primary determinant of their in vivo toxicity and duration of action.

Monoamine Oxidase (MAO) Specificity
  • 4-MPEA: A specific and rapid substrate for MAO-B . It competes with dopamine for degradation. If MAO-B is inhibited (e.g., by selegiline), 4-MPEA levels can spike, leading to hypertensive crisis (tyramine effect).

  • 2-MPEA: Also a substrate for MAO, but its steric hindrance at the ortho position may alter kinetics compared to the para isomer.

  • 3-MPEA: Degraded by MAO; often used as a probe to study ring position effects on deamination rates.

CYP2D6 Interactions

All three isomers are subject to O-demethylation by Cytochrome P450 2D6, converting them back to their corresponding phenols (e.g., 4-MPEA


 Tyramine).

Experimental Protocols

Protocol A: TAAR1 cAMP Accumulation Assay (For 2-MPEA Validation)

Objective: Quantify the potency of 2-MPEA as a TAAR1 agonist.

  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1) and a cAMP-responsive luciferase reporter (e.g., GloSensor™).

  • Preparation:

    • Plate cells at 20,000 cells/well in 384-well white plates.

    • Incubate 24h at 37°C/5% CO

      
      .
      
  • Treatment:

    • Prepare 2-MPEA serial dilutions (10 nM to 100

      
      M) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).
      
    • Include

      
      -PEA  as a positive control and 3-MPEA  as a negative control.
      
    • Add 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Measurement:

    • Add detection reagent (luciferin substrate).

    • Incubate 20 mins at room temperature.

    • Read luminescence on a microplate reader.[5]

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
    • Expected Result: 2-MPEA

      
      .
      
Protocol B: MAO-B Kinetic Assay (For 4-MPEA Characterization)

Objective: Determine if 4-MPEA is a substrate for MAO-B.

  • Enzyme Source: Human recombinant MAO-B microsomes (5 mg/mL protein).

  • Reagents:

    • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

    • Horseradish Peroxidase (HRP).[5]

    • 4-MPEA (Substrate).[6]

  • Workflow:

    • Step 1: Dilute MAO-B to 0.5 U/mL in reaction buffer (0.1 M Potassium Phosphate, pH 7.4).

    • Step 2: Add 4-MPEA (range 1

      
      M – 1 mM).
      
    • Step 3: Initiate reaction by adding working solution containing 200

      
      M Amplex Red and 1 U/mL HRP.
      
    • Step 4: Incubate at 37°C for 30 minutes.

    • Step 5: Measure fluorescence (Ex/Em: 530/590 nm).

  • Mechanism: MAO-B oxidizes 4-MPEA, generating H

    
    O
    
    
    
    . HRP uses H
    
    
    O
    
    
    to convert Amplex Red to highly fluorescent Resorufin.
  • Control: Use Pargyline (1

    
    M) as a specific MAO-B inhibitor to confirm signal specificity.
    

References

  • Trace Amine-Associated Receptor 1 Activation

    • Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link

  • Pharmacology of Phenethylamine Isomers: Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for PEA analogs).
  • MAO Substrate Specificity

    • Yang, H. Y., & Neff, N. H.[7] (1973). "Beta-phenylethylamine: A specific substrate for type B monoamine oxidase of brain." Journal of Pharmacology and Experimental Therapeutics, 187(2), 365-371. Link

  • TAAR1 Ligand Structure-Activity Relationships

    • Lewin, A. H., et al. (2008). "Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1." Bioorganic & Medicinal Chemistry, 16(15), 7415-7423. Link

  • Metabolic Pathways of Methoxyphenethylamines

    • Suzuki, O., et al. (1980).[6] "Methoxyphenylethylamines as substrates for type A and type B monoamine oxidase." Experientia, 36, 895–897. Link

Sources

A Comparative Guide: GC-MS versus LC-MS/MS for the Analysis of N-methylated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two cornerstone techniques for the analysis of N-methylated phenethylamines: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Drawing upon established protocols and experimental data, we will explore the fundamental principles, practical workflows, and performance characteristics of each platform, empowering researchers to make informed decisions for their specific analytical needs.

The Analytical Challenge of N-methylated Phenethylamines

N-methylated phenethylamines are characterized by a phenethylamine backbone with one or more methyl groups on the nitrogen atom.[1] This structural motif imparts a degree of polarity and basicity that can complicate chromatographic separation and detection. Key analytical hurdles include:

  • Volatility and Thermal Stability: While some phenethylamines are amenable to GC analysis, their polar nature can lead to poor peak shape and adsorption onto active sites within the GC system.[2][3]

  • Structural Isomerism: The presence of regioisomers and diastereomers within this class necessitates high-resolution chromatographic separation for unambiguous identification.[4][5][6]

  • Complex Matrices: Biological samples such as urine, blood, and oral fluid are complex matrices that can interfere with the analysis, necessitating robust sample preparation techniques to minimize matrix effects.[7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been considered a gold standard for the confirmatory analysis of amphetamine-type stimulants.[7] The technique relies on the separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by ionization and mass analysis.

The Imperative of Derivatization

A critical consideration for the GC-MS analysis of N-methylated phenethylamines is the necessity of derivatization. The primary and secondary amine functionalities in these molecules are polar and prone to hydrogen bonding, leading to poor chromatographic performance.[2][3] Derivatization serves to:

  • Increase Volatility: By replacing active hydrogens with non-polar groups, the volatility of the analytes is increased, making them suitable for GC analysis.

  • Improve Thermal Stability: Derivatization can prevent on-column degradation of thermally labile compounds.

  • Enhance Mass Spectral Fragmentation: The derivatives often produce characteristic and structurally informative fragment ions, aiding in identification.[5][6]

Common derivatizing agents include trifluoroacetic anhydride (TFA), N-methyl-bis-trifluoroacetamide (MBTFA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] While effective, derivatization adds an extra step to the sample preparation workflow, which can be time-consuming and a potential source of variability.[2][3] However, recent advancements have introduced automated on-column derivatization systems that can significantly shorten sample pretreatment time.[2][3]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Derivatization Derivatization (e.g., TFAA, MBTFA) Extraction->Derivatization Increase Volatility GC_Inlet GC Inlet Derivatization->GC_Inlet Injection GC_Column Capillary Column GC_Inlet->GC_Column Vaporization & Separation MS_Source Ion Source (EI) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Acquisition Identification Compound Identification Data_System->Identification Spectral Matching Quantification Quantification Data_System->Quantification Peak Area Integration

GC-MS workflow for N-methylated phenethylamines.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an appropriate internal standard.

    • Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard

LC-MS/MS has emerged as a powerful and often preferred technique for the analysis of a wide range of compounds, including N-methylated phenethylamines.[10] Its key advantage lies in its ability to analyze polar and non-volatile compounds directly, often with minimal sample preparation and without the need for derivatization.

The Power of "Dilute-and-Shoot" and the Challenge of Matrix Effects

For many applications, particularly in urine analysis, a simple "dilute-and-shoot" approach can be employed with LC-MS/MS.[10] This involves diluting the sample with a suitable solvent, adding an internal standard, and directly injecting it into the LC-MS/MS system. This significantly enhances sample throughput compared to the more laborious extraction and derivatization steps required for GC-MS.

However, the direct analysis of complex matrices can lead to a phenomenon known as matrix effects , where co-eluting endogenous compounds interfere with the ionization of the target analytes.[11][12] This can result in ion suppression or enhancement, leading to inaccurate quantification.[11][12] Therefore, careful method development is crucial to mitigate matrix effects. Strategies include:

  • Optimized Chromatography: Achieving good chromatographic separation of the analytes from matrix components.

  • Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, providing reliable correction during quantification.

  • Effective Sample Preparation: While "dilute-and-shoot" is common, more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for complex matrices like blood or plasma to remove interfering substances.[8][9]

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Biological Sample (e.g., Urine) Dilution Dilution & Internal Standard Addition Sample_LC->Dilution Minimal Preparation LC_System LC System Dilution->LC_System Injection LC_Column Analytical Column (e.g., C18) LC_System->LC_Column Chromatographic Separation MS_Source_LC Ion Source (ESI) LC_Column->MS_Source_LC Elution MS_Q1 Quadrupole 1 (Precursor Ion) MS_Source_LC->MS_Q1 Ionization Collision_Cell Collision Cell (Fragmentation) MS_Q1->Collision_Cell Precursor Selection MS_Q3 Quadrupole 3 (Product Ion) Collision_Cell->MS_Q3 CID Detector_LC Detector MS_Q3->Detector_LC Product Selection Data_System_LC Data System Detector_LC->Data_System_LC Signal Acquisition Identification_LC MRM Transition Confirmation Data_System_LC->Identification_LC Ion Ratio Quantification_LC Peak Area Ratio Data_System_LC->Quantification_LC Calibration Curve

LC-MS/MS workflow for N-methylated phenethylamines.

Experimental Protocol: LC-MS/MS with "Dilute-and-Shoot"

  • Sample Preparation:

    • To 100 µL of urine, add 900 µL of a solution containing the internal standards in methanol/water (50:50).

    • Vortex and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve the analytes of interest.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

FeatureGC-MSLC-MS/MS
Derivatization Generally required, adding time and complexity.[2][3]Not typically required, enabling simpler and faster sample preparation.
Sample Throughput Lower, due to longer run times and derivatization steps.Higher, with "dilute-and-shoot" methods and faster chromatography.
Sensitivity Good, but can be limited by derivatization efficiency and background noise.Generally offers superior sensitivity, with lower limits of detection (LOD) and quantification (LOQ).[10][13]
Selectivity Good, based on chromatographic retention time and mass spectrum.Excellent, due to the specificity of MRM transitions.[10]
Matrix Effects Less prone to ion suppression, but matrix can affect derivatization.A significant consideration, requiring careful method development and the use of internal standards.[7][11][12]
Compound Amenability Limited to volatile and thermally stable compounds (or those that can be made so via derivatization).Broad applicability to a wide range of polar, non-volatile, and thermally labile compounds.
Cost Generally lower initial instrument cost.Higher initial instrument cost.
Robustness Considered a very robust and reliable technique.Modern instruments are highly robust, but can be more complex to operate and maintain.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful and validated techniques for the analysis of N-methylated phenethylamines. The choice between them is not a matter of one being universally "better," but rather which is more fit-for-purpose for a given application.

GC-MS remains a highly reliable and cost-effective option, particularly in laboratories with established expertise and for targeted analyses where high throughput is not the primary concern. Its extensive spectral libraries are also a valuable asset for the identification of unknown compounds.

LC-MS/MS , on the other hand, offers significant advantages in terms of sensitivity, selectivity, and sample throughput, making it the preferred platform for high-volume screening, the analysis of complex biological matrices, and the detection of trace-level analytes.[10] The ability to forego derivatization simplifies the workflow and reduces potential sources of error.

Ultimately, the decision should be guided by a thorough consideration of the specific analytical requirements, including the nature of the analytes and the sample matrix, the desired sensitivity and throughput, and the available resources and expertise.

References

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Stout, P. R., Bynum, N. D., Lewallen, C. M., Mitchell, J. M., Baylor, M. R., & Ropero-Miller, J. D. (2010). A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol. Journal of Analytical Toxicology, 34(8), 430–443. Retrieved from [Link]

  • Shimadzu. (2024, December 10). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • National Institute of Justice. (2008, January 1). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. Retrieved from [Link]

  • Frassanito, R., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 414-421. Retrieved from [Link]

  • Kalinowska, M., et al. (2021). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. MOST Wiedzy. Retrieved from [Link]

  • DeRuiter, J., et al. (2008). GC—MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related toMDEA,MDMMA, and MBDB. Journal of Chromatographic Science, 46(10), 900-906. Retrieved from [Link]

  • Kanamori, T., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology, 74, 4.43.1-4.43.23. Retrieved from [Link]

  • Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 29(1), 125-139. Retrieved from [Link]

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Pharmaceuticals, 15(9), 1133. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2018). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. RSC Advances, 8(20), 11025-11035. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs - Applications. Retrieved from [Link]

  • DeRuiter, J., & Clark, C. R. (2012). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]

  • Shepard, J. R., & Lareau, R. (2019). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • DeRuiter, J., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 45(8), 493-501. Retrieved from [Link]

  • Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2433. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • El-Haj, B., et al. (2015). LC-MS-MS Analysis of N,α-Diethylphenethylamine (N,α-ETH) and Its Positional Isomer N,β-Diethylphenethylamine (N,β-ETH) in Dietary Supplements. Journal of Analytical Toxicology, 39(5), 387-406. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Wang, Z., et al. (2019). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. Retrieved from [Link]

  • Anzillotti, L. S., et al. (2019). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of Pharmaceutical and Biomedical Analysis, 164, 419-425. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

  • Agilent Technologies. (2007, October 25). Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. Retrieved from [Link]

  • Xu, Y., & Ji, Q. C. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(16), 1237-1240. Retrieved from [Link]

  • Tanaka, H., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(32), 11099-11107. Retrieved from [Link]

  • El-Haj, B., et al. (2013). LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, 37(9), 629-636. Retrieved from [Link]

Sources

Navigating Amine Synthesis: A Comparative Guide to Leuckart and Reductive Amination for N-[1-(2-methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of secondary amines is a cornerstone of molecule construction. This guide provides an in-depth comparison of two prominent methods—the Leuckart reaction and modern reductive amination—for the synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, a key structural motif in various pharmacologically active compounds. We will delve into the mechanistic underpinnings, practical execution, and performance of each method, supported by experimental data, to inform your synthetic strategy.

The target molecule, N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, presents a common synthetic challenge: the selective formation of a secondary amine from a ketone (2'-methoxyacetophenone) and a primary amine (methylamine). Both the Leuckart reaction and reductive amination are viable approaches, but they differ significantly in their reaction conditions, reagent profiles, and overall efficiency.

At a Glance: Leuckart vs. Reductive Amination

FeatureLeuckart ReactionReductive Amination
Primary Reagents Formic acid, ammonium formate, or formamideA hydride reducing agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃)
Reaction Conditions High temperatures (typically 120-180°C)[1][2]Mild to moderate temperatures (0°C to room temperature)
Key Intermediate N-formyl derivative[3]Imine or iminium ion[4][5]
Byproducts Carbon dioxide, water, potential N-formylated byproducts[1][3]Borate salts, solvent-related impurities
Operational Complexity Can be simpler in terms of reagent addition, but high temperatures pose challenges.Often requires careful control of pH and reagent addition sequence.
Substrate Scope Generally effective for a range of aldehydes and ketones.[6][7]Broad scope, with a wide array of compatible reducing agents.[8][9][10]

The Leuckart Reaction: A Classic Approach

The Leuckart reaction, and its variant the Leuckart-Wallach reaction, is a time-honored method for the reductive amination of carbonyl compounds.[2][6] It utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[1][2]

Mechanistic Pathway

The reaction proceeds through the initial formation of an iminium ion from the ketone and the amine (generated in situ from ammonium formate or formamide).[1][2] This iminium ion is then reduced by a hydride transfer from a formate anion.[1] A key characteristic of the Leuckart reaction is the formation of an N-formylated intermediate, which requires a subsequent hydrolysis step (typically acidic or basic) to yield the final free amine.[3]

Leuckart_Mechanism Ketone 2'-Methoxyacetophenone Imine_Formation Imine/Iminium Ion Formation Ketone->Imine_Formation Amine Methylamine (from reagent) Amine->Imine_Formation Reduction Hydride Transfer Imine_Formation->Reduction Reacts with Formate Formate (HCOO⁻) Formate->Reduction N_Formyl N-formyl Intermediate Reduction->N_Formyl Hydrolysis Hydrolysis N_Formyl->Hydrolysis Product N-[1-(2-methoxyphenyl)ethyl]-N-methylamine Hydrolysis->Product

Caption: Leuckart Reaction Mechanism for Secondary Amine Synthesis.

Experimental Protocol: Leuckart Synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-methoxyacetophenone (1.0 eq) and a suitable Leuckart reagent, such as a mixture of formic acid and N-methylformamide or ammonium formate. An excess of the formamide reagent is often used.[11]

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 160-185°C, for several hours.[12] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Hydrolysis: After cooling, the reaction mixture is typically diluted with water and basified. The N-formyl intermediate is then hydrolyzed by heating with an acid (e.g., HCl) or a base (e.g., NaOH) to liberate the free secondary amine.

  • Purification: The final product is extracted with an organic solvent and purified by distillation or column chromatography.

Modern Reductive Amination: A Milder Alternative

Contemporary reductive amination offers a more controlled and often higher-yielding alternative to the classical Leuckart reaction.[4][13] This method involves the formation of an imine or iminium ion in a first step, followed by its in-situ reduction with a selective reducing agent.[5]

Mechanistic Pathway

The reaction begins with the acid-catalyzed condensation of the ketone (2'-methoxyacetophenone) and the primary amine (methylamine) to form an imine intermediate. This is an equilibrium process.[4] A key advantage of this method is the use of hydride-based reducing agents that are selective for the iminium ion over the starting ketone. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4][8] The choice of reducing agent is critical; for instance, NaBH₃CN is effective under mildly acidic conditions that favor imine formation.[4]

Reductive_Amination_Workflow Start Start: 2'-Methoxyacetophenone & Methylamine Imine_Formation Imine Formation (Acid Catalyst) Start->Imine_Formation Reduction In-situ Reduction (e.g., NaBH₄) Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Product Product: N-[1-(2-methoxyphenyl)ethyl]-N-methylamine Workup->Product

Caption: Reductive Amination Experimental Workflow.

Experimental Protocol: Reductive Amination Synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine
  • Imine Formation: Dissolve 2'-methoxyacetophenone (1.0 eq) and methylamine (as a solution in a suitable solvent like methanol or as a salt, e.g., methylamine hydrochloride) in a solvent such as methanol or ethanol. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature.

  • Reduction: After a period to allow for imine formation, the reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0°C).[14] The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

  • Work-up: The reaction is quenched by the careful addition of water or a dilute acid. The solvent is often removed under reduced pressure.

  • Purification: The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to yield the pure secondary amine.

Performance Comparison: Efficiency and Practicality

ParameterLeuckart ReactionReductive Amination
Yield Moderate to good, but can be variable and dependent on substrate and precise conditions.[3]Generally good to excellent yields are achievable with optimized conditions.[8]
Purity Can be complicated by the formation of N-formylated byproducts and the need for a separate hydrolysis step.[1]Often cleaner, with the primary byproducts being inorganic salts that are easily removed during work-up.
Safety High temperatures can be a safety concern, especially on a larger scale. Formic acid is corrosive.Hydride reducing agents can be flammable and react violently with water; careful handling is required.
Scalability The high temperatures and potential for pressure build-up can make scaling up challenging.Generally more amenable to scale-up due to milder conditions.

Conclusion and Recommendation

Both the Leuckart reaction and modern reductive amination are effective methods for the synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.

The Leuckart reaction , while being a classic and often cost-effective method due to inexpensive reagents, suffers from the requirement of high reaction temperatures, the formation of an N-formyl intermediate that necessitates a separate hydrolysis step, and potential for lower yields and byproduct formation.[1][3]

In contrast, modern reductive amination using hydride reducing agents offers a more controlled, milder, and generally higher-yielding approach.[4][13] The ability to perform the reaction as a one-pot process under mild conditions makes it a more attractive option for many applications, particularly in a research and development setting where purity and yield are paramount. The wide availability of selective reducing agents allows for fine-tuning of the reaction conditions to optimize the outcome.[10]

For the synthesis of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, reductive amination with a suitable hydride reducing agent is the recommended method due to its superior control, milder reaction conditions, and typically higher yields and purity. While the Leuckart reaction remains a viable, particularly for large-scale industrial processes where cost is a primary driver, the advantages of modern reductive amination in terms of efficiency and operational simplicity are significant for laboratory-scale synthesis and drug discovery efforts.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Reactions. Available from: [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. Available from: [Link]

  • The Role of Sodium Borohydride in Reductive Amination. (2026, January 15). Oreate AI Blog. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed. Available from: [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. (2025, August 6). ResearchGate. Available from: [Link]

  • Leuckart reaction. Grokipedia. Available from: [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022, April 19). White Rose Research Online. Available from: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • Myers Chem 115. Harvard University. Available from: [Link]

  • The Mechanism of the Leuckart Reaction. Scribd. Available from: [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. Available from: [Link]

  • Leuckart reaction. Wikipedia. Available from: [Link]

  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Available from: [Link]

  • The Leuckart Reaction: A Study of the Mechanism. (2008, December 28). Sciencemadness.org. Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2025, August 27). MDPI. Available from: [Link]

  • Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. (2025, October 7). PMC. Available from: [Link]

  • 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. Available from: [Link]

  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Available from: [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available from: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). MDPI. Available from: [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). PMC. Available from: [Link]

  • 2 methoxyacetophenone from phenol. (2025, February 26). Filo. Available from: [Link]

  • Towards the Rehabilitation of the Leuckart Reductive Amination Reaction using Microwave Technology. Elsevier Science Ltd. Available from: [Link]

  • Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem.com. Available from: [Link]

  • Methylglyoxal binds to amines in honey matrix and 2'-methoxyacetophenone is released in gaseous form into the headspace on the heating of manuka honey. (2021, February 1). PubMed. Available from: [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2023, June 30). MDPI. Available from: [Link]

Sources

Safety Operating Guide

N-[1-(2-methoxyphenyl)ethyl]-N-methylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Chemical Identity:

  • Common Name: N-[1-(2-methoxyphenyl)ethyl]-N-methylamine[1]

  • CAS Number: 14425-64-0 (Free base) / 1269036-30-7 (HCl salt)[1]

  • Chemical Class: Aromatic Secondary Amine / Chiral Resolving Agent

  • Primary Hazards: CORROSIVE (Skin/Eye), IRRITANT (Respiratory), COMBUSTIBLE.

Core Directive: This compound is a lipophilic secondary amine.[1] Improper disposal poses two critical risks: (1) Exothermic eruption if mixed directly with strong acids in waste containers, and (2) Formation of carcinogenic nitrosamines if exposed to nitrites/nitrosating agents.

Immediate "STOP" Checks:

  • DO NOT pour down the drain.[1][2] This compound is toxic to aquatic life and prohibited from sewer discharge.[1]

  • DO NOT mix with "Acid Waste" streams.

  • DO NOT mix with oxidizers (e.g., Bleach, Nitric Acid).[1]

Hazard Identification & Risk Assessment

Before handling waste, you must understand the specific reactivity profile of this molecule. As a secondary amine with a methoxyphenyl group, it behaves as a moderate organic base.[1]

Hazard CategorySpecific RiskMechanism of Action
Corrosivity High (pH > 11 in solution)Saponifies fatty tissues on contact; causes irreversible eye damage.[1]
Reactivity Exothermic Neutralization Reacts violently with acid chlorides, anhydrides, and strong mineral acids.
Toxicity Bioactive Potential Structural analog to phenethylamine psychoactives. Treat as a high-potency CNS agent.[1]
Chemical Incompatibility Nitrosamine Formation Reacts with nitrous acid/nitrites to form N-nitroso compounds (potent carcinogens).

Pre-Disposal Stabilization (Bench-Level)

Goal: Render the material safe for transport to the central waste accumulation area.

Scenario A: Residuals on Glassware

Do not place contaminated glassware directly into the wash cycle.

  • Solvent Rinse: Rinse glassware with Methanol or Ethanol (MeOH/EtOH) to solubilize the amine.[1] Collect this rinse as Organic Waste .

  • Acid Wash (Quenching): Rinse the vessel with 5% Aqueous Acetic Acid or dilute HCl.[1] This converts the volatile free base into a non-volatile, water-soluble salt.[1]

  • Final Rinse: Rinse with water. Check pH of the final rinsate; if neutral (pH 6-8), glassware can be washed normally.[1]

Scenario B: Quenching Reaction Mixtures (Spills/Excess)

If you have a concentrated aliquot (>5 mL) to dispose of:

  • Dilution: Dilute the amine 1:10 in a compatible solvent (e.g., Ethanol or Ethyl Acetate).

  • Neutralization (Optional but Recommended): Slowly add 1M HCl in ether or dioxane with cooling to precipitate the amine hydrochloride salt.[1]

    • Why? Solid salts are safer to handle and less volatile than the free liquid base.

  • Disposal: Dispose of the resulting slurry as Hazardous Solid/Sludge Waste .

The Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA regulations (typically D001/D002) and prevents cross-stream reactions.

DisposalWorkflow Start Waste Material Generated StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Is it Halogenated? (DCM, Chloroform?) Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC StreamA Stream A: Organic Bases (Non-Halogenated) SolventCheck->StreamA No (MeOH, EtOAc, Toluene) StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes (DCM, CHCl3) Final High-Temp Incineration (Destruction of Nitrogen Backbone) StreamA->Final StreamB->Final StreamC->Final

Figure 1: Decision tree for segregating N-[1-(2-methoxyphenyl)ethyl]-N-methylamine waste streams.

Protocol Details:

Stream A: Organic Bases (Preferred)

  • Container: HDPE or Glass (Amber).

  • Labeling: "Hazardous Waste - Flammable, Corrosive (Basic)."

  • Contents: The amine dissolved in Acetone, Methanol, Ethanol, or Toluene.

  • Prohibited: Do not add acids (Sulfuric, Nitric) to this drum.

Stream B: Halogenated Waste [2]

  • Use Case: Only if the amine was extracted using Dichloromethane (DCM) or Chloroform.

  • Warning: Amines can react with halogenated solvents over long periods to form quaternary ammonium salts (which can precipitate). Ensure the container is agitated occasionally or disposed of quickly.

Stream C: Solid Waste [3]

  • Use Case: Contaminated gloves, paper towels, or solid amine salts.

  • Packaging: Double-bag in clear polyethylene bags (4 mil thickness). Secure with a zip-tie.

  • Labeling: "Solid Debris Contaminated with Organic Amines."[1]

Regulatory Compliance & Documentation

To maintain a self-validating safety system, you must classify the waste correctly under local regulations (e.g., US EPA RCRA).[1]

  • Waste Codes:

    • D001: Ignitable (if in flammable solvent).[1]

    • D002: Corrosive (if pH > 12.5, though most organic amines are managed as such regardless of strict pH).

    • D003: Reactive (Potential, if mixed with nitrating agents).

  • Labeling Requirements:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic.

    • Date of Accumulation Start.

Emergency Contingencies

Spill Response (Bench Scale < 500 mL):

  • Evacuate: Remove ignition sources.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1] Note: Latex is permeable to many amines.

  • Absorb: Use a "Universal" or "Organic" spill pad.[1] Do not use paper towels for neat liquid (fire risk).[1]

  • Neutralize: Sprinkle Citric Acid powder or Sodium Bisulfate over the spill to neutralize the base before sweeping.

  • Clean: Wash area with soap and water; test surface pH to ensure no corrosive residue remains.[1]

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]

  • Eyes: Flush for 15 minutes immediately.[1][4][5] Seek medical attention (alkali burns can be deceptive).[1]

References

  • US Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] 2-(2-Methoxyphenyl)ethylamine Properties. NIST WebBook.[1] Retrieved October 26, 2025, from [Link]

  • Vanderbilt University Medical Center. (n.d.).[1] Chemical Compatibility Chart for Lab Safety. Retrieved October 26, 2025, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.